Dysprosium(III) nitrate pentahydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
dysprosium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQUFQJAWMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336992 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-49-9 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium (III) nitrate, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Pivotal Role of Lanthanide Nitrates in Chemistry and Materials Science
Lanthanide nitrates, as a class of compounds, are fundamental reagents in both inorganic chemistry and materials science. Their utility is largely due to their high solubility in water and polar organic solvents, which makes them excellent precursors for the synthesis of a wide array of materials. americanelements.comcymitquimica.com This solubility facilitates their use in various solution-based synthesis techniques, such as co-precipitation, sol-gel processes, and hydrothermal synthesis. researchgate.netchimicatechnoacta.ruchemimpex.com
A key advantage of using lanthanide nitrates is the ability to produce high-purity compounds. americanelements.com The nitrate (B79036) anion is easily decomposed upon heating, leaving behind the desired lanthanide oxide or forming other target compounds with controlled stoichiometry. researchgate.netresearchgate.net This thermal lability is crucial for creating homogeneous, impurity-free materials with tailored properties. chimicatechnoacta.ru
In the realm of coordination chemistry, lanthanide nitrates are instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govfrontiersin.orgnih.gov The nitrate groups can either act as counter-ions or directly coordinate to the lanthanide ion, influencing the final structure and properties of the resulting framework. functmaterials.org.uamdpi.com These materials are at the forefront of research in areas such as gas storage, catalysis, and molecular magnetism. stanfordmaterials.com Furthermore, lanthanide nitrates serve as effective and often low-toxicity catalysts in various organic reactions, promoting the synthesis of complex organic molecules under mild conditions. stanfordmaterials.com
Unveiling the Chemistry of the Dysprosium Iii Ion and Its Research Significance
The distinctive characteristics of Dysprosium(III) nitrate (B79036) pentahydrate are intrinsically linked to the properties of the dysprosium(III) (Dy³⁺) ion. With an electron configuration of [Xe] 4f⁹, the Dy³⁺ ion possesses a significant number of unpaired electrons, which is central to its remarkable magnetic properties. pilgaardelements.comrsc.org
Key Characteristics of the Dysprosium(III) Ion:
| Property | Description |
| Oxidation State | The +3 oxidation state is the most common and stable for dysprosium. k-tree.ru |
| Magnetic Properties | The Dy³⁺ ion exhibits high magnetic anisotropy, meaning its magnetic properties are directionally dependent. This arises from the large, unquenched orbital angular momentum of the 4f electrons. nih.govrsc.org This makes it a key component in the development of high-performance permanent magnets and single-molecule magnets (SMMs). acs.orgresearchgate.net |
| Coordination Chemistry | The Dy³⁺ ion typically displays high coordination numbers, commonly 8 or 9, and can adopt various coordination geometries such as a twisted square antiprism or a tricapped trigonal prism. nih.govfrontiersin.orgnih.govresearchgate.net This coordination flexibility allows for the construction of diverse and complex molecular architectures. |
| Luminescence | The Dy³⁺ ion is one of the most luminescent lanthanide ions, exhibiting characteristic emission peaks. acs.org Its luminescence is primarily from the ⁴F₉/₂ excited state, although this can be influenced by the coordination environment. acs.orgionicviper.org |
The profound magnetic anisotropy of the Dy³⁺ ion has positioned it at the forefront of research into single-molecule magnets (SMMs). acs.orgresearchgate.netbohrium.com SMMs are individual molecules that can function as tiny magnets, holding promise for applications in high-density data storage and quantum computing. The design and synthesis of dysprosium-based SMMs often involve carefully controlling the coordination environment around the Dy³⁺ ion to maximize the energy barrier for magnetization reversal. bohrium.comspringernature.comresearchgate.net
Dysprosium Iii Nitrate Pentahydrate: a Versatile Precursor in Scholarly Research
Sol-Gel Methodologies for Dysprosium-Based Materials
The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers. asianpubs.org This method offers excellent control over the final product's purity, homogeneity, and microstructure at relatively low temperatures.
Optimization of Precursor Concentrations and Solvent Systems
The choice of solvent is another critical parameter in the sol-gel synthesis of dysprosium-based materials. The solvent not only dissolves the this compound but also participates in the hydrolysis and condensation reactions. The polarity and type of solvent (protic or aprotic) can affect the reaction rates and the degree of condensation. mdpi.com For example, in the synthesis of silica (B1680970) sols, a mixture of highly polar aprotic and protic solvents demonstrated a synergistic effect, enhancing both the hydrolysis rate and the effectiveness of condensation reactions. mdpi.com In the case of preparing an aluminum oxohydroxide gel from aluminum nitrate, propan-1-ol was found to dissolve the nitrate, induce the decomposition of nitrate ions, and promote hydrolysis and condensation. rsc.org
Table 1: Effect of Precursor Concentration on Nanoparticle Size in a Representative Sol-Gel System
| Precursor System | Precursor Concentration (M) | Resulting Average Particle Size (nm) |
| CexSn1−xO2 | 0.00 (Pure SnO2) | 6 |
| CexSn1−xO2 | 0.25 | 9 |
| CexSn1−xO2 | 0.50 | 15 |
| CexSn1−xO2 | 0.75 | 18 |
| CexSn1−xO2 | 1.00 (Pure CeO2) | 21 |
Data adapted from a study on CexSn1−xO2 nanoparticles, illustrating a general trend. nih.gov
Influence of Gelation and Aging Conditions on Material Properties
Following the initial sol formation, the system undergoes gelation, where the colloidal particles link together to form a three-dimensional network. The subsequent aging process, where the gel is left to stand in its mother liquor, is a crucial step that significantly impacts the final material's properties. During aging, several processes can occur, including polycondensation, syneresis (shrinkage of the gel and expulsion of solvent), and Ostwald ripening (dissolution of smaller particles and redeposition on larger ones).
Table 2: Representative Effects of Aging Conditions on Material Properties
| Material System | Aging Temperature (°C) | Aging Time (h) | Observed Effect |
| 6082 Aluminum Alloy | 150, 175, 200 | 4, 8, 12 | Optimum strength achieved at 175°C for 4h. researchgate.net |
| 6063 Aluminum Alloy | Not specified | Increased | Increased hardness, decreased ductility. mdpi.com |
| PDMS Silicone Rubber | 125, 175 | Not specified | Increased thermal stability, secondary crosslinking at higher temperatures. nih.gov |
| 45S5 Bioglass-Ceramic | 60 | 72 | Enhanced crystallization, reduced bioactivity with longer aging. fau.de |
This table provides illustrative examples from various material systems to highlight the general principles of aging.
Controlled Thermal Treatment for Crystalline Phase Formation
The final step in the sol-gel process is often a controlled thermal treatment, or calcination, of the dried gel. This step is critical for removing residual organic compounds, promoting further condensation, and inducing the crystallization of the desired phase of the dysprosium-based material. The temperature, heating rate, and atmosphere of the calcination process all play a vital role in determining the final crystal structure, crystallite size, and morphology.
For instance, in the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles via a combustion method using dysprosium nitrate and glycine, a crystalline cubic structure was obtained even without a separate calcination step. researchgate.net However, subsequent calcination at temperatures of 450, 550, and 650 °C led to an increase in the crystallite size from approximately 24 nm to 28 nm. researchgate.net Similarly, in the glycine-nitrate synthesis of indium-dysprosium-oxide nanopowders, a high-temperature treatment (>900 °C) was necessary to decompose amorphous carbonaceous compounds that formed during the synthesis. urfu.ruchimicatechnoacta.ru The thermal decomposition of hydrated dysprosium nitrate itself proceeds through the formation of DyONO₃ before yielding dysprosium oxide at higher temperatures.
Table 3: Crystalline Phase Evolution of Dy₂O₃ Nanoparticles with Calcination Temperature
| Sample | Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) |
| As-synthesized | No calcination | Cubic Dy₂O₃ | ~24 |
| Sample 2 | 450 | Cubic Dy₂O₃ | ~25 |
| Sample 3 | 550 | Cubic Dy₂O₃ | ~27 |
| Sample 4 | 650 | Cubic Dy₂O₃ | ~28 |
Data adapted from a study on Dy₂O₃ nanoparticles synthesized by a combustion method. researchgate.net
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous solutions or organic solvents, respectively, at high vapor pressures. These techniques are particularly effective for synthesizing crystalline nanomaterials that may be difficult to obtain through other methods.
Temperature and Pressure Regimentation in Nanocrystal Formation
Temperature is a critical parameter in hydrothermal/solvothermal synthesis, directly influencing reaction kinetics, solubility of precursors, and the final crystalline phase. In the hydrothermal synthesis of dysprosium carbonate from an amorphous precursor, different crystalline phases and morphologies were obtained at different temperatures. nih.gov The transformation sequence from an amorphous phase to a metastable tengerite-type phase and finally to a stable orthorhombic kozoite-type phase was observed with increasing temperature and reaction time.
Pressure also plays a significant role, although it is often coupled with temperature in a sealed autoclave system. While specific studies on the effect of pressure on dysprosium nanocrystal formation from this compound are limited, research on other systems provides insight. For example, in the synthesis of dysprosium hydride (DyH₃), high pressures (17 to 100 GPa) and high temperatures (up to ~2000 K) were used to stabilize a cubic Fm-3m phase. washington.edu Generally, solvothermal methods can operate under a wide range of pressures, from 1 atm to 10,000 atm, which facilitates the interaction of precursors. researchgate.net
Impact of Reaction Time and pH on Product Morphology
The duration of the hydrothermal or solvothermal reaction significantly affects the growth and morphology of the resulting crystals. Longer reaction times typically allow for more complete crystallization and can lead to the formation of larger, more well-defined structures. In the synthesis of ZnO/graphene oxide nanocomposites, increasing the hydrothermal reaction time from 4 to 10 hours resulted in the formation of ZnO nanorods with larger diameters and lengths. mdpi.com
The pH of the reaction medium is a powerful tool for controlling the morphology of the final product. By adjusting the pH, one can influence the hydrolysis and condensation rates of the metal precursors and the surface charge of the growing nanoparticles. A study on the hydrothermal synthesis of dysprosium hydroxide (B78521) demonstrated a clear morphology evolution from fibers to sheets and back to fibers simply by adjusting the pH of the solution with ammonia (B1221849). asianpubs.orgresearchgate.net Similarly, in the synthesis of homochiral dysprosium phosphonate (B1237965) coordination polymers, the morphology of the product could be controlled to form block-like crystals, superhelices, nanorods, or superlong nanowires by tuning the pH and the specific carboxylic acid used as a pH regulator. nih.govresearchgate.net
Table 4: Influence of pH on the Morphology of Hydrothermally Synthesized Dysprosium Hydroxide
| pH Value | Observed Morphology |
| Low pH | Fibers |
| Intermediate pH | Sheets |
| High pH | Fibers |
Data adapted from a study on the controlled synthesis of dysprosium hydroxide. asianpubs.orgresearchgate.net
Surfactant-Assisted Growth of Nanostructured Dysprosium Compounds
The synthesis of nanostructured materials often employs surfactants to control the size, shape, and morphology of the resulting particles. In the context of dysprosium compounds, surfactants play a pivotal role in directing the growth of nanocrystals and other complex nanostructures.
One notable example is the use of cetyltrimethylammonium bromide (CTAB) as a surfactant in the aqueous sol-gel synthesis of rare earth stannates, including those containing dysprosium. researchgate.net The process involves the formation of CTAB-inorganic lamellar structures, which upon thermal decomposition, yield nanocrystals with a pure pyrochlore (B1171951) phase. researchgate.net This method allows for precise control over the composition of the final product. nih.gov
The choice of surfactant and its concentration, along with other reaction parameters such as temperature and pH, can significantly influence the final product. The interaction between the surfactant molecules and the growing inorganic framework can lead to the formation of various morphologies, from spherical nanoparticles to complex, hierarchical structures. The ability to tailor these structures at the nanoscale is critical for optimizing the material's properties for specific applications.
Co-precipitation Techniques for Controlled Particle Growth
Co-precipitation is a widely utilized technique for the synthesis of multi-component materials, offering a straightforward route to produce homogeneous powders. When this compound is used as a precursor, this method allows for the intimate mixing of dysprosium ions with other metal cations at the atomic level, leading to the formation of complex oxides and other compounds upon subsequent heat treatment.
A key challenge in co-precipitation is achieving a narrow and uniform particle size distribution, which is crucial for many applications. Several strategies can be employed to control the nucleation and growth processes that govern particle size.
Homogeneous precipitation is a variation of the co-precipitation technique that offers excellent control over particle size and morphology. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.netcityu.edu.hk In this method, the precipitating agent is generated in-situ through a slow chemical reaction, ensuring a uniform concentration throughout the solution. This leads to simultaneous nucleation and controlled growth of particles, resulting in a monodisperse size distribution. For instance, the use of urea (B33335) as a precipitating agent, which slowly decomposes upon heating to generate hydroxide ions, has been shown to produce spherical and uniform dysprosium oxide nanoparticles. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.netcityu.edu.hk
The concentration of the metal cations, such as Dy³⁺, has a significant impact on the final particle size and its distribution. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.net Other factors that can be controlled to achieve homogeneity include the reaction temperature, aging time, and the presence of certain ions that can influence particle growth and agglomeration. sigmaaldrich.com
The choice of precipitating agent is critical in co-precipitation as it dictates the chemical nature of the precipitate and influences the reaction kinetics. Common precipitating agents include hydroxides (e.g., NaOH, NH₄OH), carbonates, and oxalates. The rate of addition of the precipitating agent and the pH of the reaction medium are key parameters that control the supersaturation of the solution, which in turn affects the nucleation and growth rates of the particles.
For example, in the synthesis of dysprosium oxide nanoparticles via homogeneous precipitation, urea is often used. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.netcityu.edu.hk At elevated temperatures, urea hydrolyzes to produce ammonia and carbon dioxide, which then react with water to form hydroxide and carbonate ions. These ions then react with the dysprosium nitrate to form a dysprosium-containing precursor. The slow and controlled generation of the precipitating agent ensures a more uniform particle size. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.netcityu.edu.hk The kinetics of this process, including the rate of urea decomposition and the subsequent precipitation reaction, are crucial in determining the final characteristics of the synthesized nanoparticles.
Synthesis of Dysprosium-Incorporated Nanoparticles and Thin Films
This compound is a versatile precursor for the synthesis of a variety of dysprosium-incorporated nanomaterials, including nanoparticles and thin films. These materials exhibit unique optical, magnetic, and electronic properties, making them suitable for a range of advanced applications.
Dysprosium oxide (Dy₂O₃) nanoparticles are of significant interest due to their high magnetic susceptibility and potential applications in areas such as magnetic resonance imaging (MRI) contrast agents and high-performance magnets. Several methods have been developed for the synthesis of Dy₂O₃ nanoparticles using this compound as the starting material.
One common approach is the combustion method, which is known for being relatively simple, reproducible, and economically feasible. researchgate.net This method can even produce dysprosium oxide nanoparticles without the need for a subsequent calcination step. researchgate.net Another technique involves dissolving dysprosium nitrate in a solvent and using an organic polymer with nano-sized pores as a template. google.com The polymer is then calcined to yield dysprosium oxide nanoparticles with a controlled size. google.com
Hydrothermal synthesis is another effective method for producing Dy₂O₃ nanoparticles with a regular shape and uniform size. google.com This technique involves heating an aqueous solution of a dysprosium salt, such as dysprosium nitrate, under high pressure. google.com The properties of the resulting nanoparticles, such as their size and crystallinity, can be tuned by adjusting the reaction parameters, including temperature, pH, and reaction time.
| Synthesis Method | Precursor | Key Features | Resulting Particle Size |
| Combustion | This compound | Simple, reproducible, can be calcination-free. researchgate.net | Varies with parameters |
| Polymer Templating | Dysprosium nitrate solution | Controlled size based on polymer pore size. google.com | 20 nm to 40 nm google.com |
| Hydrothermal Synthesis | Dysprosium nitrate | Regular shape, uniform size. google.com | 10 nm to 40 nm google.com |
| Homogeneous Precipitation | Dysprosium nitrate | Spherical, uniform size, amorphous precursor. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.netcityu.edu.hk | Dependent on Dy³⁺ concentration. nih.govsigmaaldrich.comcityu.edu.hkresearchgate.net |
This compound is also a key ingredient in the synthesis of more complex rare earth compounds, such as dysprosium titanates (Dy₂Ti₂O₇ and Dy₂TiO₅) and dysprosium stannates (Dy₂Sn₂O₇). These materials exhibit interesting physical properties, including spin ice behavior in the case of dysprosium stannate, making them subjects of intense research. ijcm.ir
Dysprosium titanate can be synthesized through various routes, including traditional high-frequency induction melting of the constituent oxides and sol-gel methods. wikipedia.org More recently, mechanochemical processes have been shown to be a viable route for producing dysprosium titanate nanopowders. wikipedia.orgresearchgate.net
For the synthesis of dysprosium stannate nanocrystals, a hydrothermal method can be employed using dysprosium nitrate and a tin precursor. ijcm.ir The molar ratio of dysprosium to tin and the subsequent annealing temperature play a crucial role in the formation of the desired pyrochlore crystal structure. ijcm.ir Another approach for preparing dysprosium stannate nanostructured thin films is the spray pyrolysis technique, where a solution containing dysprosium nitrate and tin(IV) chloride is sprayed onto a heated substrate. researchgate.net The structural and optical properties of the resulting films can be tuned by adjusting the dysprosium content and the annealing temperature. researchgate.net
| Compound | Synthesis Method | Precursors | Key Findings |
| Dysprosium Titanate (Dy₂Ti₂O₇, Dy₂TiO₅) | Mechanochemical | Dysprosium oxide, Anatase | Formation of nanopowders (20-30 nm). researchgate.net |
| Dysprosium Stannate (Dy₂Sn₂O₇) | Hydrothermal | Dysprosium nitrate, Tin(IV) chloride pentahydrate | Formation of nanocrystals with a pyrochlore structure. ijcm.ir |
| Dysprosium Stannate Thin Films | Spray Pyrolysis | Dysprosium nitrate, Tin(IV) chloride pentahydrate | Formation of nanostructured thin films with tunable properties. researchgate.net |
Deposition Techniques for Dysprosium-Doped Thin Films
This compound is a key precursor for fabricating dysprosium-doped thin films, which are integral to optical and electronic applications. samaterials.com Its solubility is advantageous for wet-chemical deposition routes that require homogeneous precursor solutions.
One prominent technique is the sol-gel method . samaterials.comresearchgate.net In this process, the dysprosium nitrate is dissolved, often with other metal precursors in a suitable solvent, to form a "sol." This solution undergoes hydrolysis and polycondensation reactions to form a gel, which can be applied to a substrate by spin-coating or dip-coating. Subsequent heat treatment (annealing) removes organic residues and crystallizes the film, forming the desired dysprosium-containing oxide layer. researchgate.net For example, dysprosium-substituted bismuth titanate (BDT) thin films have been successfully deposited on platinum-coated silicon substrates using this approach. researchgate.net
Chemical Vapor Deposition (CVD) , particularly Metal-Organic Chemical Vapor Deposition (MOCVD), is another advanced technique for which dysprosium precursors are essential. researchgate.netmuni.cz While volatile metal-organic compounds like β-diketonates are often used, the synthesis of these precursors may start from a basic dysprosium source. muni.czresearchgate.net MOCVD offers excellent control over film uniformity, composition, and thickness on a large scale. muni.cz In this process, vaporized precursors are transported to a heated substrate where they decompose and react to form the thin film. aimspress.com
Pulsed Laser Deposition (PLD) represents a physical vapor deposition method where a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. researchgate.net To create dysprosium-doped films via PLD, a target is first prepared by mixing and pressing host-material oxides (e.g., copper oxide) with a specific weight percentage of dysprosium oxide, which itself can be derived from the thermal decomposition of dysprosium nitrate. researchgate.net
Below is a comparative overview of these deposition techniques.
| Technique | Precursor Form | Process Principle | Advantages | Typical Substrates |
| Sol-Gel | Soluble salt (e.g., nitrate) in solution samaterials.comresearchgate.net | Chemical transformation of a molecular precursor solution into a gel, followed by coating and annealing. | Simple, low-cost, good homogeneity. | Si, Pt/Ti/SiO₂/Si researchgate.net |
| MOCVD | Volatile metal-organic compounds researchgate.netmuni.cz | Chemical reaction of vapor-phase precursors on a heated substrate surface. aimspress.com | High-quality films, excellent conformal coverage, large-area capability. muni.cz | Si(100) researchgate.netresearchgate.net |
| Pulsed Laser Deposition (PLD) | Sintered solid target (often oxide) researchgate.net | Laser ablation of a target material creates a plasma plume that deposits onto a substrate. | Stoichiometric transfer from target to film, high-quality crystalline films. | p-silicon (100) researchgate.net |
This compound as a Precursor for Advanced Catalysts
The utility of this compound extends significantly into the field of catalysis, where it serves as a starting material for both dysprosium oxide-based catalysts and more complex heterogeneous systems. samaterials.comwikipedia.org
Synthesis of Dysprosium Oxide-Based Catalysts
Dysprosium oxide (Dy₂O₃) is a thermally stable rare-earth oxide with applications in catalysis. nanochemres.org A straightforward and common method to synthesize Dy₂O₃ is through the thermal decomposition of this compound. wikipedia.org When heated, the hydrated nitrate salt first dehydrates, then decomposes through an intermediate oxynitrate (DyONO₃) phase, and upon further heating at elevated temperatures, yields the final dysprosium oxide. wikipedia.orgajol.info The thermolysis of dysprosium nitrate hexahydrate is a complex process involving the loss of water and nitric acid to form intermediate oxynitrates, which ultimately degrade to the cubic form of dysprosium oxide. researchgate.net
Another advanced method is hydrothermal synthesis , which can produce dysprosium oxide nanoparticles with a regular shape and uniform size distribution. google.com In a typical process, a dysprosium salt solution, for which dysprosium nitrate is a suitable choice, is heat-treated in an aqueous environment under pressure. google.com This method allows for control over particle morphology, which is often crucial for catalytic activity.
The glycine-nitrate method is a combustion synthesis technique used to produce fine oxide powders. urfu.ru It involves dissolving metal nitrates (including dysprosium nitrate) and glycine in water. Evaporation of the solution leads to a viscous gel that auto-ignites upon further heating, resulting in a voluminous, foamy nanopowder product. urfu.ru
A more indirect but powerful route involves using a dysprosium-based metal-organic framework (MOF) as a precursor. A MOF synthesized from dysprosium(III) nitrate can be calcined in air at high temperatures (e.g., 650 °C) to yield well-defined dysprosium oxide particles, preserving some of the morphology of the parent MOF. nanochemres.orgnanochemres.org
The table below summarizes key synthesis methods for Dy₂O₃ from its nitrate precursor.
| Synthesis Method | Precursor(s) | Key Process Steps | Product Form | Reference |
| Thermal Decomposition | Dy(NO₃)₃·5H₂O | Heating in a controlled atmosphere. Decomposes to DyONO₃, then to Dy₂O₃. | Bulk or micro-scale oxide powder. | wikipedia.org |
| Hydrothermal Synthesis | Dysprosium Nitrate Solution | Heat treatment of the aqueous solution under high pressure. | Uniform nanoparticles (e.g., 10-40 nm). | google.com |
| MOF-Derived Synthesis | Dy-MOF (from Dy(NO₃)₃·6H₂O) | Calcination of the pre-synthesized MOF in air (e.g., 650 °C for 5h). | Micro-scale particles with uniform morphology. | nanochemres.orgnanochemres.org |
| Glycine-Nitrate Process | Dy(NO₃)₃, Glycine | Spontaneous combustion of a nitrate-glycine gel. | Foamy nanopowder. | urfu.ru |
Preparation of Heterogeneous Catalytic Systems
Heterogeneous catalysts, where the active catalytic species is on a different phase from the reactants, are vital in industrial chemistry. This compound is an excellent starting material for creating such systems. The dysprosium can either be the active catalyst itself or a promoter.
One approach is to support dysprosium species on a high-surface-area material like silica, alumina, or chitosan. researchgate.netresearchgate.net This can be achieved through impregnation, where the support material is treated with a solution of Dysprosium(III) nitrate, followed by drying and calcination to disperse the active dysprosium oxide species on the surface.
A more sophisticated approach is the synthesis of dysprosium-containing metal-organic frameworks (MOFs) that act as heterogeneous catalysts. For instance, a Dy-MOF prepared hydrothermally from dysprosium(III) nitrate hexahydrate and 1,3,5-benzenetricarboxylate has been shown to act as a recyclable, heterogeneous Lewis acid catalyst for the oxidation of sulfides to sulfoxides. nanochemres.orgnanochemres.org The catalytic activity stems from the coordinatively unsaturated Dy(III) centers within the MOF structure. nanochemres.org
Role in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The high coordination numbers and unique electronic properties of lanthanides make dysprosium an attractive metal node for creating MOFs with interesting topologies and functionalities, such as luminescence and magnetism. scispace.comnih.gov this compound is a commonly used metal source for the synthesis of these materials. bohrium.com
Solvothermal Routes to Dysprosium-Based MOFs
Solvothermal synthesis is the most prevalent method for preparing crystalline MOFs. researchgate.net The process involves heating the constituent precursors—typically a metal salt like this compound and an organic linker—in a suitable solvent or solvent mixture within a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the solvent's boiling point. nanochemres.orgscispace.comresearchgate.net The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the final MOF product.
Research has demonstrated the successful synthesis of various dysprosium-based MOFs using its nitrate salt. The choice of solvent is critical; common solvents include N,N-dimethylformamide (DMF), ethanol (B145695), and water, or mixtures thereof. nanochemres.orgscispace.comrsc.org For example, a reaction between dysprosium(III) nitrate hexahydrate and 1,3,5-benzenetricarboxylate in a DMF/water mixture at 105 °C for 24 hours yields a crystalline Dy-MOF. nanochemres.orgnanochemres.org Similarly, other dysprosium coordination polymers and MOFs have been synthesized hydrothermally (using water as the solvent) or solvothermally at temperatures ranging from 95 °C to 140 °C. nih.govbohrium.comnih.gov
The table below provides examples of conditions used for the solvothermal synthesis of dysprosium-based MOFs.
| Organic Linker | Solvent System | Temperature | Product Description | Reference |
| 1,3,5-Benzenetricarboxylic acid (H₃BTC) | DMF / Water | 105 °C | 3D Framework: Dy(BTC)(H₂O) | nanochemres.orgnanochemres.org |
| Pyridine-2,6-dicarboxylic acid (H₂pydca) | Ethanol / Water | Reflux | 3D Framework: {Dy(pyda)₃Ca₁.₅(H₂O)₆} | scispace.com |
| 2,5-Dihydroxyterephthalic acid (H₄dobdc) | Water | 140 °C | 3D Framework with binuclear Dy₂ units | bohrium.com |
| 4,6-Dioxido-1,3-benzenedicarboxylate (H₄m-dobdc) | Water | 140 °C | 2D Coordination Polymer | nih.gov |
| 5-Aminoisophthalic acid (5aip) | DMF / Water | 95 °C | 2D Layered Structure | nih.gov |
Post-Synthetic Modification of Dysprosium-MOF Structures
While many functional MOFs can be synthesized directly, Post-Synthetic Modification (PSM) offers a powerful strategy to introduce chemical functionality into a pre-existing MOF structure without altering its underlying framework. nih.govrsc.org This approach allows for the incorporation of functional groups that might not be stable under the initial solvothermal synthesis conditions. escholarship.org For a dysprosium-MOF initially prepared using this compound, PSM can be used to fine-tune its properties for applications in catalysis, sensing, or gas separation. rsc.orgresearchgate.net
There are two primary avenues for PSM: escholarship.org
Covalent Modification : This involves performing chemical reactions on the organic linkers within the MOF. For this to be possible, the linker must contain a reactive functional group, such as an amino (-NH₂) or hydroxyl (-OH) group, that can be chemically altered. For example, an amino-functionalized Dy-MOF could be reacted with anhydrides to form amides, altering the pore environment. nih.govescholarship.org
Coordinative Modification : This strategy targets the metal nodes. In a dysprosium-MOF, the dysprosium(III) ions or clusters can act as Lewis acids. If they have open coordination sites, new functional molecules can be directly coordinated to the metal centers. nanochemres.orgescholarship.org This can be used to introduce catalytic sites or other functionalities. For instance, a Dy-MOF with open Dy³⁺ sites can be functionalized by coordinating specific molecules to these active centers. acs.org
The viability of PSM depends on the stability of the parent MOF. A dysprosium-MOF that demonstrates good stability in various solvents and across a range of pH values would be an excellent candidate for modification in solution. nih.gov PSM is a key technology for transforming simple MOF structures into highly complex and functional materials. escholarship.org
Single Crystal X-ray Diffraction Analysis
A comprehensive search of publicly available crystallographic databases and the scientific literature did not yield a definitive single-crystal X-ray diffraction study for this compound. Consequently, a detailed experimental determination of its crystal structure, including precise atomic coordinates, bond lengths, and bond angles, is not available in the public domain at the time of this writing. Such a study would be necessary to provide a complete description of the following structural features.
The crystal system and space group symmetry are fundamental properties of a crystalline solid. While some sources suggest that slow cooling of a water-ethanol solution of this compound can yield monoclinic crystals, a complete crystallographic study is needed for definitive assignment. researchgate.net The space group provides a complete description of the symmetry elements present in the crystal lattice. For instance, a related anhydrous Dysprosium(III) nitrate has been reported to crystallize in the monoclinic P2₁/c space group. materialsproject.org However, the hydration state significantly impacts the crystal packing and symmetry. A full single-crystal X-ray diffraction experiment would be necessary to determine the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic, etc.), and the specific space group for this compound.
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is routinely used for phase identification, assessment of crystallinity, and determination of unit cell parameters.
Powder XRD patterns of this compound have been used to confirm the phase purity of synthesized samples. The positions and relative intensities of the diffraction peaks serve as a fingerprint for the crystalline phase. The compound is known to be a crystalline solid, and its PXRD pattern can be compared to standard diffraction data for identification. For this compound, the experimental diffraction peaks can be matched with the Joint Committee on Powder Diffraction Standards (JCPDS) file number 009-0197. Notable peaks in the pattern have been reported at 2θ values of 29.06° and 33.66°, corresponding to the (222) and (400) crystallographic planes, respectively. The sharpness and intensity of the diffraction peaks can also provide a qualitative assessment of the sample's crystallinity.
While a full determination of unit cell parameters from powder diffraction data is possible, it generally requires high-quality data and sophisticated indexing and refinement software. Without a reference single-crystal structure, this process can be challenging. The available powder diffraction data in the public domain for this compound is limited, and a full refinement of the unit cell parameters has not been reported. Such an analysis would provide the dimensions of the unit cell and could be used to study any potential lattice distortions arising from factors such as temperature changes or doping.
Estimation of Crystallite Size and Microstructural Features
The determination of crystallite size and the analysis of microstructural features are crucial for understanding the properties of materials derived from this compound. X-ray diffraction (XRD) is a primary technique for these estimations, often employing methods like the Scherrer equation and Williamson-Hall analysis to separate the effects of crystallite size and microstrain on the broadening of diffraction peaks.
For dysprosium oxide (Dy₂O₃) nanoparticles, a common derivative of this compound, the crystallite size is significantly influenced by the synthesis conditions, particularly the calcination temperature. In one study, Dy₂O₃ nanoparticles were synthesized via a combustion method using this compound as the precursor. The crystallite sizes were estimated from the broadening of the XRD peaks using the Scherrer formula. The results indicated that the crystallite size of the as-synthesized (no-calcined) sample was approximately 24 nm. Upon calcination at 650°C, the crystallite size increased to about 28 nm, suggesting that thermal treatment promotes crystallite growth.
Further research on Dy₂O₃ nanoparticles prepared by the combustion method demonstrated a clear correlation between calcination temperature and crystallite size. The crystallite sizes, as calculated from XRD data, were found to be in the range of 24–28 nm. rsc.org This highlights the ability to tune the microstructural properties of the resulting oxide through controlled thermal processing of the nitrate precursor.
The following table summarizes the estimated crystallite sizes of dysprosium oxide nanoparticles at different calcination temperatures, as determined by XRD analysis in various studies.
| Sample | Calcination Temperature (°C) | Estimated Crystallite Size (nm) | Reference |
|---|---|---|---|
| Dy₂O₃ Nanoparticles | No-calcined | 24 | rsc.org |
| Dy₂O₃ Nanoparticles | 450 | Data not available | |
| Dy₂O₃ Nanoparticles | 550 | Data not available | |
| Dy₂O₃ Nanoparticles | 650 | 28 | rsc.org |
Electron Microscopy Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology, particle size, and crystalline nature of materials.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape
SEM analysis of dysprosium oxide (Dy₂O₃) particles derived from Dysprosium(III) nitrate reveals the influence of the precursor's form on the final morphology. When a single crystal of a dysprosium-organic framework (Dy-MOF), synthesized from dysprosium nitrate, was used as a precursor, calcination resulted in the formation of Dy₂O₃ particles. nanochemres.org In contrast, using a rod-like Dy-MOF precursor led to the formation of dysprosium oxide particles that retained the precursor's shape. nanochemres.org This demonstrates that the morphology of the precursor can be a template for the resulting oxide particles.
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size Distribution
TEM is instrumental in determining the precise size and shape of nanoparticles at the nanoscale. For Dy₂O₃ nanoparticles synthesized by a combustion method from dysprosium nitrate, TEM analysis revealed that the particle sizes ranged from 28 to 41 nm. rsc.org Another study using a similar synthesis route reported a broader particle size distribution, with sizes ranging from 5 nm to 100 nm. rsc.org This variability can be attributed to differences in the combustion process and subsequent agglomeration of the nanoparticles. The particles are often observed to be spherical in shape.
Selected Area Electron Diffraction (SAED) for Crystalline Nature Confirmation
Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to confirm the crystalline nature of the synthesized nanoparticles. For Dy₂O₃ nanoparticles derived from Dysprosium(III) nitrate, SAED patterns have been used to verify their crystalline structure. The diffraction patterns obtained from these analyses confirm the formation of the desired cubic structure of dysprosia. rsc.org
Structural Correlations with Synthesis Parameters and Material Properties
The structural characteristics of compounds derived from this compound are intrinsically linked to the synthesis parameters employed. These parameters can be manipulated to control the crystallite size, particle size, and morphology, which in turn influence the material's properties.
For the synthesis of dysprosium oxide nanoparticles via homogeneous precipitation, several experimental parameters have been shown to control the size and size distribution of the particles. A systematic investigation revealed that the particle size has a strong dependence on the concentration of the dysprosium cation ([Dy³⁺]). materialsproject.org Conversely, the concentration of urea and the aging time were found to have a weaker influence. materialsproject.org The presence of chloride ions (Cl⁻) was also noted to have a significant effect on the growth and agglomeration of the particles. materialsproject.org
In the combustion synthesis of Dy₂O₃ nanoparticles from this compound, the calcination temperature is a key parameter. As previously noted, increasing the calcination temperature leads to an increase in the average crystallite size, as determined by XRD. rsc.org This is accompanied by a corresponding increase in the particle size observed through TEM.
The following table illustrates the relationship between synthesis parameters and the resulting structural features of dysprosium oxide nanoparticles.
| Synthesis Method | Key Parameter | Effect on Structural Features | Reference |
|---|---|---|---|
| Homogeneous Precipitation | Dysprosium Cation Concentration | Strongly influences particle size and size distribution | materialsproject.org |
| Homogeneous Precipitation | Urea Concentration | Weakly influences particle size and size distribution | materialsproject.org |
| Homogeneous Precipitation | Aging Time | Weakly influences particle size and size distribution | materialsproject.org |
| Homogeneous Precipitation | Presence of Chloride Ions | Significant effect on particle growth and agglomeration | materialsproject.org |
| Combustion Synthesis | Calcination Temperature | Higher temperatures lead to increased crystallite and particle size | rsc.org |
Spectroscopic and Photophysical Investigations of Dysprosium Iii Nitrate Pentahydrate Systems
Luminescence and Photoluminescence Spectroscopy
The luminescence properties of dysprosium(III) nitrate (B79036) pentahydrate, [Dy(NO₃)₃(H₂O)₄]·2H₂O, are of significant interest for their potential applications in various optical and magnetic fields. mdpi.comresearchgate.net The characteristic luminescence arises from the intra-4f electronic transitions of the Dy³⁺ ion. mdpi.com
The photoluminescence emission spectra of dysprosium(III) nitrate pentahydrate display the characteristic luminescence of the Dy³⁺ ions. mdpi.com Upon excitation, typically in the near-ultraviolet region, the compound exhibits distinct emission bands corresponding to transitions from the excited ⁴F₉/₂ level to lower-lying levels of the ⁶Hⱼ manifold. mdpi.commyu-group.co.jp The most prominent of these transitions are the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, which are responsible for the strong emissions observed in the blue and yellow regions of the spectrum, respectively. myu-group.co.jpchemrxiv.org
Excitation spectra, monitored at the emission wavelength of the most intense transition (typically ⁴F₉/₂ → ⁶H₁₃/₂), reveal a series of sharp lines. mdpi.com These lines are attributed to intra-4f⁹ transitions from the ⁶H₁₅/₂ ground state to various excited states. mdpi.com For instance, intense absorption bands in the near-ultraviolet region, such as those around 353 nm and 364 nm, are characteristic of Dy³⁺-activated materials. mdpi.com
Table 1: Emission and Excitation Data for this compound Systems
| Spectral Feature | Wavelength (nm) | Transition | Reference |
| Emission | ~484 | ⁴F₉/₂ → ⁶H₁₅/₂ | myu-group.co.jpchemrxiv.org |
| Emission | ~580 | ⁴F₉/₂ → ⁶H₁₃/₂ | chemrxiv.org |
| Excitation | ~353 | ⁶H₁₅/₂ → ⁴I₁₅/₂ | mdpi.com |
| Excitation | ~364 | ⁶H₁₅/₂ → various | mdpi.com |
The luminescence of Dy³⁺ ions is a direct consequence of the Laporte-forbidden 4f-4f electronic transitions. nih.gov While these transitions are inherently weak, they become partially allowed due to the influence of the crystal field and spin-orbit coupling. researchgate.net The observed emission bands in this compound are assigned to specific transitions between the energy levels of the 4f⁹ electronic configuration.
The primary emitting state in Dy³⁺ is the ⁴F₉/₂ level. mdpi.com The main radiative de-excitation pathways from this level are to the ⁶Hⱼ (J = 15/2, 13/2, 11/2) multiplets. mdpi.com The ⁴F₉/₂ → ⁶H₁₅/₂ transition typically results in a blue emission around 480-486 nm, while the ⁴F₉/₂ → ⁶H₁₃/₂ transition gives rise to a strong yellow emission around 575-580 nm. myu-group.co.jpchemrxiv.org Other, less intense emissions corresponding to transitions to ⁶H₁₁/₂, ⁶H₉/₂, and ⁶H₇/₂ can also be observed.
Table 2: Characteristic 4f-4f Electronic Transitions in Dy(III) Ions
| Transition | Approximate Wavelength (nm) | Spectral Region |
| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 486 | Blue |
| ⁴F₉/₂ → ⁶H₁₃/₂ | 575 - 580 | Yellow |
| ⁴F₉/₂ → ⁶H₁₁/₂ | ~660 | Red |
| ⁴F₉/₂ → ⁶H₉/₂ + ⁶F₁₁/₂ | ~750 | Near-Infrared |
In the crystalline environment of this compound, the (2J+1)-fold degeneracy of the free-ion energy levels is lifted by the crystal field. This phenomenon, known as Stark splitting, results in the fine structure observed in the emission and excitation spectra. mdpi.com The Dy³⁺ ion in this compound occupies a low-symmetry site, which leads to the maximum expected number of Stark components, (2J+1)/2 Kramers doublets. mdpi.com
For the ⁶H₁₅/₂ ground state (J=15/2), this results in eight Kramers doublets, while the ⁴F₉/₂ excited state (J=9/2) splits into five. mdpi.com Consequently, the ⁴F₉/₂ → ⁶H₁₅/₂ transition is expected to show at least eight Stark components at low temperatures, assuming only the lowest energy Stark level of the ⁴F₉/₂ state is populated. mdpi.com High-resolution emission spectra at low temperatures have indeed revealed the presence of multiple Stark components, confirming the influence of the crystal field on the electronic structure of the Dy³⁺ ion. mdpi.com
The luminescence of this compound exhibits a notable dependence on temperature. As the temperature is decreased from 300 K to 14 K, a significant narrowing of the emission lines (decrease in the full-width-at-half-maximum) is observed. mdpi.com This sharpening of the spectral features is accompanied by a better resolution of the Stark splitting of the intra-4f⁹ transitions. mdpi.com
In some dysprosium-doped systems, the intensity of certain emission bands increases with decreasing temperature. chemrxiv.org For instance, in a related complex, the intensity of the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions was observed to increase upon cooling to 15 K. chemrxiv.org Conversely, in other systems designed for luminescence thermometry, the intensity ratio of different emission bands can be used as a sensitive probe for temperature changes over a wide range. mdpi.commdpi.com For example, in some Dy³⁺-activated phosphors, emissions from higher energy thermally coupled levels become more prominent at elevated temperatures. mdpi.comresearchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within this compound.
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the nitrate and water ligands to the dysprosium ion. Strong absorption bands characteristic of the nitrate group (NO₃⁻) are observed in the IR spectrum. For instance, strong bands around 1380 cm⁻¹ and 825 cm⁻¹ are indicative of coordinated nitrate ions. The presence of water molecules, both coordinated and as water of hydration, is also confirmed by characteristic IR bands.
Raman spectroscopy further elucidates the vibrational modes of the compound. While a comprehensive Raman analysis specifically for this compound is not extensively detailed in the provided search results, related studies on dysprosium-containing materials show the utility of this technique. For example, in dysprosium oxide (Dy₂O₃) nanosheets, a characteristic Raman peak is observed at 373 cm⁻¹. researchgate.net In dysprosia-stabilized zirconia, Raman spectroscopy has been used to monitor structural evolution and phase changes. researchgate.net
Monitoring of Anionic and Water Coordination in Complexes
The coordination environment of the dysprosium(III) ion in complexes derived from this compound can be effectively monitored using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These methods are highly sensitive to the vibrational modes of the nitrate (NO₃⁻) anions and the water (H₂O) molecules directly coordinated to the metal center or present in the crystal lattice.
In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of both nitrate groups and water of hydration. nih.gov The nitrate ion, belonging to the D₃h point group in its free state, exhibits specific vibrational modes. When it coordinates to the metal ion, its symmetry is lowered, leading to the splitting of degenerate vibrational bands and the appearance of new bands that are infrared-inactive in the free ion. The analysis focuses on the N-O stretching frequencies to understand the coordination mode of the nitrate ligands (monodentate, bidentate, or bridging).
Similarly, the presence of water molecules is identified by broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations, and bending vibrations around 1600-1640 cm⁻¹. The position and shape of these bands provide information on the strength of the hydrogen bonding within the complex. FT-IR has been used to identify vibrations of trigonal and tetragonal groups in materials developed from dysprosium precursors. sci-hub.se
Assessment of Purity and Structural Integrity
Spectroscopic techniques are paramount for assessing the purity and structural integrity of this compound. Commercially, the compound is available with high purity, often stated as 99.9% or higher based on rare earth oxide (REO) content. chemimpex.comprochemonline.comthermofisher.com
The primary method for verification is the comparison of the sample's FT-IR or Raman spectrum against a known, pure reference standard. nih.gov The presence of any extraneous peaks in the spectrum would indicate the existence of impurities or decomposition products. For instance, the appearance of peaks not attributable to coordinated nitrate or water could suggest contamination from other anions or organic residues from the synthesis process. Structural integrity is confirmed if the spectral features, such as peak positions and splitting patterns, match the expected signature for the pentahydrate form, confirming the correct coordination and crystal structure. The absence of a retest or expiration date on some commercial certificates of analysis necessitates that customers routinely inspect products to ensure they perform as expected. sigmaaldrich.com
UV-Visible Absorption and Diffuse Reflectance Spectroscopy
UV-Visible spectroscopy is a critical tool for probing the electronic structure and optical properties of this compound and materials doped with it.
Analysis of Electronic Absorption Bands and Ligand-to-Metal Charge Transfer
The UV-Visible absorption spectrum of dysprosium(III)-containing systems is characterized by two main types of electronic transitions: f-f transitions and charge transfer bands.
f-f Transitions : The Dy³⁺ ion exhibits a series of relatively weak, sharp absorption bands in the UV, visible, and near-infrared regions. ijiset.com These bands are due to electronic transitions within the 4f electron shell of the dysprosium ion (e.g., from the ⁶H₁₅/₂ ground state to various excited states). These transitions are formally forbidden by the Laporte selection rule, which accounts for their low molar absorptivity (ε < 10 M⁻¹ cm⁻¹). illinois.edu Despite their low intensity, their characteristic positions are a clear fingerprint of the Dy³⁺ ion. In some dysprosium-doped glasses, absorption bands have been identified at 425, 452, 470, 749, 798, 896, 1085, and 1264 nm. ijiset.com
Ligand-to-Metal Charge Transfer (LMCT) : In addition to the f-f transitions, highly intense, broad absorption bands can be observed, typically in the UV region. libretexts.org These are assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions. nsf.gov In the case of dysprosium(III) nitrate, an electron is transferred from a p-orbital of the oxygen atoms in the nitrate ligand to an empty or partially filled orbital of the Dy³⁺ ion. libretexts.org These transitions are selection-rule allowed and thus have very high extinction coefficients (ε > 1000 M⁻¹ cm⁻¹), making them much more intense than the f-f transitions. illinois.edu This process is essentially an internal oxidation-reduction event. libretexts.org
Determination of Optical Band Gap Energies in Dysprosium-Doped Materials
This compound is frequently used as a precursor to dope (B7801613) various host materials, such as glasses and crystals, to tailor their optical properties. Diffuse Reflectance Spectroscopy (DRS) is a common technique for analyzing the optical absorption of these solid materials. researchgate.netresearchgate.net
The optical band gap (E_g) of a material, which is the energy required to excite an electron from the valence band to the conduction band, can be determined from the absorption spectrum. The Kubelka-Munk function is used to convert the measured diffuse reflectance data into a value proportional to the absorption coefficient. The optical band gap is then calculated by extrapolating the linear portion of a Tauc plot, which graphs the modified absorption data against photon energy (hν). sci-hub.se This analysis reveals whether the material has a direct or indirect band gap. Studies on various materials show that doping with dysprosium can significantly alter the band gap energy. sci-hub.seresearchgate.netresearchgate.net
Influence of Dopant Concentration on Optical Properties
The concentration of the dysprosium dopant, introduced using this compound, has a pronounced effect on the optical properties of the host material.
Transmittance and Absorbance : An increase in the concentration of dysprosium generally leads to a decrease in optical transmittance (and a corresponding increase in absorbance). sci-hub.se This is because a higher number of Dy³⁺ ions are available to absorb the incident light.
Optical Band Gap : The effect on the optical band gap can vary depending on the host material. In some systems, such as lithium aluminum borate, the band gap energy was found to decrease as the concentration of the dysprosium dopant increased. sci-hub.se Conversely, in other systems, an increase in the band gap has been observed with higher doping levels. researchgate.net This change is often attributed to the creation of new energy levels or defects within the band structure of the host material upon incorporation of the dopant ions. researchgate.net
Table 1: Effect of Dysprosium Dopant Concentration on Optical Band Gap in Lithium Aluminium Borate
| Sample ID | Dysprosium Mole % | Optical Band Gap (eV) |
| D1 | 0 (Undoped) | 3.00 |
| D2 | Not Specified | 4.40 |
| D3 | Not Specified | 4.30 |
| D4 | Not Specified | 4.10 |
| D5 | Not Specified | 3.60 |
| Data sourced from a study on dysprosium-doped lithium aluminium borate. sci-hub.se Note: Specific mole percentages for samples D2-D5 were not provided in the source material, but the trend shows a decrease in band gap with increasing dopant concentration. |
Elemental Composition Analysis by Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and non-destructive analytical technique used to determine the elemental composition of a sample. wikipedia.orgnanoscience.com The technique is often coupled with a Scanning Electron Microscope (SEM). researchgate.net
The fundamental principle involves bombarding the sample with a focused beam of electrons. This causes inner-shell electrons in the atoms of the sample to be ejected. When an electron from a higher energy shell fills the resulting vacancy, an X-ray is emitted. The energy of this X-ray is characteristic of the element from which it originated. oxinst.com By collecting and analyzing the energies of all emitted X-rays, an elemental spectrum is generated, allowing for qualitative and quantitative analysis of the sample's composition. wikipedia.org
For a material synthesized using this compound, EDS analysis is used to confirm the presence of the expected elements. The EDS spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of dysprosium (Dy), oxygen (O), and nitrogen (N). ijiset.com This confirms that the precursor compound has been successfully incorporated into the final material. The technique can detect elements from Boron (B) to Californium (Cf). nanoscience.com
Table 2: Expected Elemental Detection by EDS for a Material Derived from this compound
| Element | Symbol | Expected Detection |
| Dysprosium | Dy | Yes |
| Oxygen | O | Yes |
| Nitrogen | N | Yes |
| Hydrogen | H | No (EDS cannot detect elements lighter than Boron) |
Verification of Elemental Presence and Purity
Ensuring the elemental integrity and phase purity of this compound is a foundational step in its application for research and manufacturing. Commercial suppliers typically offer this compound in various high-purity grades, often exceeding 99%. chemimpex.comprochemonline.com Verification is achieved through multiple spectroscopic and analytical methods that provide definitive evidence of the compound's composition and structure.
Spectroscopic validation techniques are central to confirming the identity of the compound. Infrared (IR) spectroscopy and X-ray Diffraction (XRD) are particularly informative. In IR spectroscopy, the presence of strong absorption bands characteristic of nitrate group vibrations (ν(NO₃⁻)) confirms the coordination of the nitrate anions. XRD analysis provides a structural fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are compared against standardized crystallographic data to verify the correct phase and high purity of the material. For instance, specific peaks observed at particular 2θ angles can confirm the crystalline structure of this compound.
Beyond spectroscopic identity, the purity of the material with respect to other rare earth elements is a critical parameter. Suppliers often provide a "trace metals basis" or "Rare Earth Oxides (REO)" purity percentage, which quantifies the concentration of other elemental impurities. sigmaaldrich.comthermofisher.com Purities are commonly available at 99.9%, 99.99%, and even higher grades for specialized applications. prochemonline.comthermofisher.com
Table 1: Spectroscopic and Purity Data for this compound
| Analysis Technique | Parameter | Observed Values | Reference |
| Infrared (IR) Spectroscopy | Nitrate (NO₃⁻) Vibration Bands | 1380 cm⁻¹, 825 cm⁻¹ | |
| X-ray Diffraction (XRD) | Diffraction Peaks (2θ) | 29.06° (222), 33.66° (400) | |
| Purity Assay (REO) | Typical Purity Grades | ≥99%, 99.9%, 99.99% | chemimpex.comprochemonline.comprochemonline.comthermofisher.com |
Spatial Distribution Mapping of Dysprosium in Composite Materials
Several analytical methods are available for this purpose. Fourier Transform Infrared (FTIR) microscopy can be used to generate detailed chemical images, mapping the distribution of specific chemical components, such as the matrix and embedded particles, over small areas. youtube.com For a three-dimensional, non-destructive view of the internal structure, X-ray analysis techniques like X-ray computed tomography (CT) are invaluable. youtube.com These methods can reveal the orientation of fibers and the distribution of dysprosium-containing phases within the composite. youtube.com
A particularly powerful technique for this application is Imaging Mass Spectrometry (IMS). plos.org IMS can analyze a sample surface and generate maps showing the spatial distribution of specific elements or molecules based on their mass-to-charge ratio. plos.org This method could be applied to a polished cross-section of a composite to directly visualize the distribution and relative concentration of dysprosium, providing critical insights for quality control and the optimization of manufacturing processes. researchgate.netplos.org The statistical characterization of these spatial patterns helps in correlating the microstructure with the material's performance. researchgate.net
Table 2: Techniques for Spatial Mapping of Dysprosium in Composites
| Mapping Technique | Information Provided | Relevance to Dysprosium Composites |
| FTIR Microscopy | Detailed chemical maps of molecular components over small areas. youtube.com | Identifies the distribution of dysprosium compounds relative to the polymer or ceramic matrix. |
| X-ray CT Imaging | Non-destructive 3D imaging of internal structure, including fiber and particle orientation. youtube.com | Visualizes the dispersion of dysprosium-containing particles throughout the bulk of the composite. |
| Imaging Mass Spectrometry (IMS) | High-resolution maps of elemental and molecular distribution based on mass-to-charge ratio. plos.org | Directly quantifies and maps the spatial location and concentration of dysprosium within the material's micro-compartments. plos.org |
Magnetic Properties and Phenomena in Dysprosium Iii Nitrate Pentahydrate Derived Systems
Investigation of Magnetic Susceptibility and Magnetization
The magnetic properties of dysprosium-based molecular systems are typically first probed by measuring their magnetic susceptibility and magnetization as a function of temperature and applied magnetic field.
Direct current (dc) magnetic susceptibility measurements are fundamental in characterizing dysprosium complexes. The data is often presented as the product of molar magnetic susceptibility and temperature (χT) versus temperature. For an isolated Dy³⁺ ion (with a ⁶H₁₅/₂ ground state), the theoretical room-temperature χT value is approximately 14.17 cm³ K mol⁻¹. rsc.orgnih.gov Experimental values for many mononuclear dysprosium complexes are in good agreement with this prediction. For example, the hexagonal-bipyramidal complex [Dy(OᵗBu)Cl(18-C-6)][BPh₄] exhibits a χT value of 14.13 cm³ K mol⁻¹ at 300 K. nih.gov
Upon cooling, the χT product for typical paramagnetic materials is expected to remain constant until very low temperatures. However, in dysprosium systems, it often shows a gradual or sharp decrease. This decline can be attributed to several factors, including the thermal depopulation of the excited crystal-field (Stark) sublevels of the Dy³⁺ ion and the presence of intermolecular antiferromagnetic interactions. nih.govmdpi.com In some polynuclear dysprosium complexes, the room-temperature χT value is a multiple of the single-ion value, indicating the number of non-interacting magnetic centers. For instance, a dysprosium triangle complex showed a χT value of 40.5 emu K mol⁻¹ at room temperature, close to the expected value for three uncoupled Dy³⁺ ions. kit.edu
Table 1: Room Temperature Magnetic Susceptibility Data for Select Dysprosium(III) Complexes
| Compound/System | Measured χT (cm³ K mol⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| [Dy(OᵗBu)Cl(18-C-6)][BPh₄] | 14.13 | 300 | nih.gov |
| [Dy(Cpᵗᵗᵗ)₂][B(C₆F₅)₄] based complex (2) | 14.28 | 300 | rsc.org |
| [Dy(Cpᵗᵗᵗ)₂][B(C₆F₅)₄] based complex (3) | 14.17 | 300 | rsc.org |
| Mononuclear Dy(III) complex (3) from chloranilate | 14.16 | 300 | mdpi.com |
| Dysprosium Triangle (1 & 2) | 40.5 (per trimer) | 300 | kit.edu |
The response of a material to an applied magnetic field is crucial for understanding its magnetic nature. Field-dependent magnetization measurements at low temperatures often reveal the saturation magnetization value, which can be lower than the theoretical value for a free Dy³⁺ ion due to the strong magnetic anisotropy. mdpi.com A key feature of high-performance molecular magnets is magnetic bistability, which manifests as a hysteresis loop in the magnetization versus applied field plot. nih.gov This indicates that the material can retain its magnetization after the external field is removed, a property essential for memory storage applications.
Many dysprosium complexes derived from precursors like dysprosium(III) nitrate (B79036) exhibit field-induced SMM behavior, where slow magnetic relaxation is only observed under an applied dc field. mdpi.commdpi.comrsc.org However, the ultimate goal is often to design systems that show "open-loop" hysteresis at zero field. Significant progress has been made in this area, with some dysprosium sandwich complexes showing magnetic hysteresis at temperatures as high as 60 K. rsc.org A four-coordinate dysprosium(III) amide complex has been reported to display open-loop magnetic hysteresis up to 31 K with a significant coercive field of 1.65 T at 1.8 K. researchgate.netchemrxiv.org Another notable example is a dysprosium bis(amide) complex, which exhibits a magnetic blocking temperature of 19.0 K and a coercive field of 1.03 T. nih.gov
In polynuclear dysprosium systems, the individual magnetic moments of the Dy³⁺ ions can interact with each other. These interactions, or magnetic couplings, can be either ferromagnetic (aligning the moments parallel) or antiferromagnetic (aligning them antiparallel). Antiferromagnetic coupling is a common reason for the sharp decrease in the χT product at low temperatures. nih.gov While direct Dy³⁺-Dy³⁺ interactions are often weak due to the shielded nature of the 4f orbitals, they can be mediated by bridging ligands. bohrium.comresearchgate.net
Studies on various dysprosium-containing intermetallic compounds, such as DyPtSn, have clearly identified collinear antiferromagnetic ordering below a specific temperature (9.5 K in this case). osti.gov In molecular systems, the nature of the coupling can be complex. For example, in endohedral fullerene systems like Dy₂ScN@C₈₀, ferromagnetic coupling between the dysprosium ions leads to magnetic remanence, while in Dy₃N@C₈₀, it results in a frustrated magnetic ground state. aps.org In some cases, weak ferromagnetism can arise from the canting of antiferromagnetically coupled spins.
Single-Ion Magnet (SIM) and Single-Molecule Magnet (SMM) Characteristics
The most fascinating magnetic phenomenon observed in dysprosium(III) nitrate derived systems is their ability to function as SIMs or SMMs. An SMM is a molecule that exhibits superparamagnetic behavior, characterized by slow relaxation of its magnetization below a certain blocking temperature. nih.gov When this behavior originates from a single metal ion within the complex, it is termed a SIM. bohrium.com
The slow magnetic relaxation in dysprosium complexes is a direct consequence of their large magnetic anisotropy. unizar.es This anisotropy arises from the interaction of the Dy³⁺ ion's electron cloud with the crystal field generated by the surrounding ligands. unizar.es For a Dy³⁺ ion (a Kramers ion), the ground state is a doublet. A strong axial crystal field can create a large energy barrier, known as the anisotropy barrier (Ueff), between the ground state and the first excited state, which hinders the reversal of the magnetization. nih.govbohrium.com
The coordination geometry of the Dy³⁺ ion is therefore paramount. bohrium.com Subtle changes in the molecular structure, such as the breaking of a hydrogen bond, can be sufficient to induce or switch off SIM behavior, highlighting the extreme sensitivity of the magnetic dynamics to the local environment. nih.gov Research has consistently shown that the slow relaxation is an intrinsic property of the Dy³⁺ ion itself, often observable even in mononuclear complexes where intermolecular interactions are minimized. acs.org
The performance of an SMM is quantified by its effective anisotropy barrier (Ueff) and the rate at which its magnetization relaxes. These parameters are determined from alternating-current (ac) magnetic susceptibility measurements. The reversal of magnetization can occur through several pathways: researchgate.netnih.gov
Orbach Process: A thermally activated process where the system is excited over the anisotropy barrier (Ueff).
Raman Process: A two-phonon process where a virtual state is involved.
Quantum Tunneling of Magnetization (QTM): A process where the magnetization tunnels through the barrier, which can be particularly rapid at low temperatures.
Direct Process: Involves a single phonon and is dependent on the applied magnetic field.
By analyzing the temperature and frequency dependence of the ac susceptibility, the dominant relaxation pathway in different temperature regimes can be identified and the Ueff can be calculated. nih.govacs.org For example, in a series of five-coordinate Dy-SMMs, the energy barriers to magnetic reversal were found to be greater than 1200 K. nih.gov The strategic selection of ligands has proven to be a powerful tool for enhancing these barriers. For instance, replacing a simple phenanthroline ligand with larger aromatic systems like dpq (B32596) and dppz in a series of [Dy(acac)₃(L)] complexes led to a systematic increase in the anisotropy barrier from 64 K to 136 K and 187 K, respectively. researchgate.net
Table 2: Anisotropy Barriers (Ueff) and Relaxation Parameters for Selected Dysprosium(III) SMMs/SIMs
| Complex/System | Ueff (K) / (cm⁻¹) | Relaxation Time (τ₀) (s) | Key Relaxation Pathway(s) | Reference |
|---|---|---|---|---|
| [Dy(Mes*O)₂(THF)₂X] family (X=Cl, Br, I) | >1200 K | Not specified | Orbach, Raman, QTM | nih.gov |
| [Dy(acac)₃(phen)] | 64 K | Not specified | Not specified | researchgate.net |
| [Dy(acac)₃(dpq)] | 136 K | Not specified | Not specified | researchgate.net |
| [Dy(acac)₃(dppz)] | 187 K | Not specified | Not specified | researchgate.net |
| [Cp*₂Dy{μ-(OC)₂FeCp}]₂ | 952 K / 662 cm⁻¹ | Not specified | Thermal relaxation via excited states | nih.gov |
| [Dy(hfac)₃(L¹)] (in solution) | 12 K / 8.3 cm⁻¹ | 1.9 x 10⁻⁶ s | Not specified | nih.gov |
| [Dy(hfac)₃(L²)] (solid state) | 17 K / 11.8 cm⁻¹ | 9.5 x 10⁻⁶ s | Multiple processes | nih.gov |
| [Dy(OᵗBu)Cl(18-C-6)][BPh₄] | ~10% reduction from calculation | Not specified | Orbach, Raman, QTM, Phonon Bottleneck | acs.org |
Correlation between Molecular Structure and Magnetic Dynamics
In systems derived from dysprosium(III) nitrate pentahydrate, particularly single-molecule magnets (SMMs), a profound correlation exists between the local coordination geometry of the Dy³⁺ ion and the resulting magnetic dynamics. SMMs are individual molecules that can function as tiny magnets, retaining their magnetization below a certain blocking temperature. This behavior is dictated by an energy barrier (U_eff) that prevents the spontaneous reversal of magnetization. The magnitude of this barrier and the mechanisms of magnetic relaxation are exquisitely sensitive to the molecule's structure.
The dynamic magnetic behavior of lanthanide-based SMMs is more complex than that of transition metal systems, involving multiple relaxation pathways such as the Orbach, Raman, and Quantum Tunneling of the Magnetization (QTM) processes. rsc.org The efficiency of these pathways is directly linked to the ligand field environment around the Dy³⁺ ion. For instance, in a series of five-coordinate dysprosium SMMs, while the core structure leads to a large magnetic anisotropy, the substitution of different halide ions (Cl⁻, Br⁻, I⁻) at one of the coordination sites systematically alters the rates of QTM and Raman relaxation. nih.gov
Detailed magneto-structural correlation studies have provided significant insights. In one systematic study of a family of pentagonal-bipyramidal Dy(III) SMMs, it was demonstrated that the energy barrier U_eff is predominantly determined by the nature of the axial ligands directly bonded to the dysprosium ion, rather than the equatorial ligands. nih.gov This research established a linear correlation between U_eff and the length of the axial Dy-X bonds, providing a clear design principle: stronger axial ligand fields lead to higher energy barriers and improved SMM performance. nih.gov For example, when both axial ligands were oxygen donors, U_eff values between 900 and 1300 cm⁻¹ were achieved, whereas substituting one with a halide resulted in lower barriers of 500-600 cm⁻¹. nih.gov These findings underscore the power of using precursor compounds like dysprosium(III) nitrate to synthetically control the coordination sphere and fine-tune the magnetic dynamics at a molecular level.
Magnetocaloric Effect (MCE) Studies
The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. plos.org This effect forms the basis for magnetic refrigeration, a promising green technology that is more energy-efficient and environmentally friendly than conventional gas-compression systems. plos.org Dysprosium-containing materials, often synthesized from dysprosium(III) nitrate precursors, are exceptional candidates for MCE applications due to the large magnetic moment of the Dy³⁺ ion. plos.orgresearchgate.net
Quantification of Magnetic Entropy Change (ΔS_M)
The MCE is quantified by the change in magnetic entropy (ΔS_M) upon the application or removal of a magnetic field. A large ΔS_M value is a primary indicator of a material's potential as a magnetic refrigerant. In dysprosium-based intermetallic alloys and compounds, significant magnetic entropy changes have been observed near their magnetic ordering temperatures. For example, melt-spun ribbons of a GdTbDyHoEr high-entropy alloy exhibit a maximum magnetic entropy change (-ΔS_M) of 8.6 J kg⁻¹ K⁻¹ at 180 K under a magnetic field change of 5 Tesla (T). researchgate.net Other dysprosium-containing alloys also show large ΔS_M values, making them suitable for refrigeration across a range of temperatures. plos.orgresearchgate.net
| Material | Max. -ΔS_M (J kg⁻¹ K⁻¹) | Field Change (T) | Temperature (K) | Reference |
|---|---|---|---|---|
| GdTbDyHoEr (ribbon) | 8.6 | 5 | 180 | researchgate.net |
| GdTbDyHoEr (bulk) | 2.6 | 2 | 175 | researchgate.net |
Evaluation of Relative Cooling Power (RCP)
Beyond the peak value of ΔS_M, the Relative Cooling Power (RCP) is a crucial figure of merit for assessing a refrigerant's practical utility. RCP measures the amount of heat that can be transferred between the hot and cold ends of a refrigeration cycle and is calculated as the product of the maximum magnetic entropy change (-ΔS_M^max) and the full width at half maximum (δT_FWHM) of the ΔS_M peak. A large RCP value indicates that the material is effective over a broad temperature range.
The GdTbDyHoEr high-entropy alloy, in its rapidly quenched ribbon form, not only has a high peak ΔS_M but also a significant refrigerant capacity (RC), or RCP, of 340 J kg⁻¹ for a magnetic field change of 2 T. researchgate.net This high value is attributed in part to lower magnetic anisotropy in the melt-spun ribbons compared to the bulk material, allowing for a more intense response to the external field. researchgate.net
| Material | RCP (J kg⁻¹) | Field Change (T) | Reference |
|---|---|---|---|
| GdTbDyHoEr (ribbon) | 340 | 2 | researchgate.net |
Assessment of Potential for Magnetic Refrigeration Applications
Materials derived from dysprosium(III) nitrate are considered highly promising for magnetic refrigeration. The combination of large magnetic entropy changes and substantial relative cooling power makes them effective refrigerants. plos.orgresearchgate.net Intermetallic compounds containing dysprosium offer the advantage of tunable operating temperatures and can be designed to function across a wide cryogenic range. plos.org The development of these advanced materials addresses the need for more efficient and environmentally benign cooling technologies, with potential applications ranging from specialized scientific equipment to broader industrial and commercial use. plos.orgnih.gov
Understanding Magnetic Interactions in Dysprosium-Containing Perovskites and Oxides
In complex oxides like perovskites, the magnetic properties are governed by superexchange interactions, where magnetic moments of metal ions are coupled through non-magnetic intermediary ions, typically oxygen. When dysprosium is incorporated into these structures, for example in dysprosium orthochromite (DyCrO₃), it introduces a fascinating interplay between different magnetic sublattices.
Dy³⁺-Cr³⁺ and Dy³⁺-Dy³⁺ Superexchange Interactions
The dominant magnetic interaction in rare-earth orthochromites (RCrO₃) is the antiferromagnetic coupling between the chromium ions (Cr³⁺) mediated by oxygen ions (Cr³⁺-O²⁻-Cr³⁺). researchgate.net The geometry of this superexchange pathway, specifically the Cr-O-Cr bond angle, is a critical determinant of the magnetic ordering temperature (the Néel temperature, T_N). aps.org The introduction of different rare-earth ions, such as Dy³⁺, systematically modifies this bond angle due to changes in ionic radii, a phenomenon known as structural distortion. As the ionic radius of the rare-earth ion decreases, the Cr-O-Cr bond angle is progressively reduced from the ideal 180°, which in turn modulates the strength of the superexchange interaction and thus the material's magnetic properties. researchgate.netaps.org
Néel Temperatures and Spin Reorientation Transitions
Systems derived from this compound, particularly perovskite-type oxides, exhibit complex magnetic behaviors characterized by distinct ordering temperatures for different magnetic sublattices and spin reorientation phenomena. These properties are primarily dictated by the magnetic interactions between the dysprosium (Dy³⁺) ions and other magnetic ions within the crystal structure, such as chromium (Cr³⁺) or iron (Fe³⁺). This compound serves as a crucial precursor in the synthesis of these materials, for instance, through sol-gel or combustion methods, which allow for the formation of crystalline nanostructures with these specific magnetic characteristics.
Research into dysprosium chromite (DyCrO₃) nanoparticles synthesized using this compound has provided detailed insights into its antiferromagnetic properties. aip.orgresearchgate.net In DyCrO₃, the magnetic structure is influenced by three primary superexchange interactions: Cr³⁺–Cr³⁺, Dy³⁺–Cr³⁺, and Dy³⁺–Dy³⁺, which become dominant at different temperature ranges. aip.org
The ordering of the chromium sublattice occurs at a relatively high temperature. Studies on DyCrO₃ synthesized via a sol-gel method, utilizing this compound and chromium(III) nitrate nonahydrate, identified a G-type antiferromagnetic ordering of the Cr³⁺ moments. aip.orgdoaj.org This transition is marked by the Néel temperature (TNCr), which has been measured at 147.1 ± 0.1 K . aip.orgdoaj.orgresearcher.life Below this temperature, the material exhibits weak ferromagnetism due to the canted spin structure of the Cr³⁺ sublattice. aip.orgresearchgate.net
At much lower temperatures, the dysprosium sublattice also undergoes magnetic ordering. The Dy³⁺ moments order antiferromagnetically, a transition that is accompanied by a spin reorientation. doaj.orgresearcher.life For DyCrO₃ synthesized from this compound, this spin reorientation temperature (TSR) has been reported at 4.81 ± 0.04 K . doaj.orgresearcher.life Other reports place the Néel temperature for the dysprosium sublattice (TNDy) at approximately 2.2 K . researchgate.net
Similarly, in dysprosium orthoferrite (DyFeO₃), another perovskite that can be prepared from dysprosium nitrate precursors, complex magnetic transitions are observed. Bulk DyFeO₃ is a canted antiferromagnet with a high Néel temperature of about 645 K for the Fe³⁺ sublattice. arxiv.org It also displays a spin reorientation transition at approximately 50 K, which is induced by the Dy³⁺ ions, and a separate antiferromagnetic ordering of the Dy³⁺ spins at around 4 K. arxiv.org
The following table summarizes the reported Néel and spin reorientation temperatures for systems derived from this compound.
| Compound | Synthesis Method from Precursor | Magnetic Sublattice | Transition Type | Temperature (K) |
| DyCrO₃ | Sol-Gel | Cr³⁺ | Néel Temperature (TNCr) | 147.1 ± 0.1 aip.orgdoaj.orgresearcher.life |
| DyCrO₃ | Sol-Gel | Dy³⁺ | Spin Reorientation (TSR) | 4.81 ± 0.04 doaj.orgresearcher.life |
| DyCrO₃ | Not specified | Dy³⁺ | Néel Temperature (TNDy) | ~2.2 researchgate.net |
| DyFeO₃ | Not specified | Fe³⁺ | Néel Temperature (TNFe) | ~645 arxiv.org |
| DyFeO₃ | Not specified | Dy³⁺ | Spin Reorientation (TSR) | ~50 arxiv.org |
| DyFeO₃ | Not specified | Dy³⁺ | Néel Temperature (TNDy) | ~4 arxiv.org |
Coordination Chemistry and Complex Formation of Dysprosium Iii Nitrate Pentahydrate
Ligand Exchange and Complexation Reactions
The coordination chemistry of dysprosium(III) nitrate (B79036) pentahydrate is dominated by ligand exchange reactions, where the coordinated water and nitrate ions are replaced by stronger or more sterically demanding organic ligands. nih.gov These reactions are typically carried out in solvents like water, ethanol (B145695), or methanol (B129727), which can also play a role in the final structure of the complex. mdpi.comfishersci.com
Dysprosium(III) nitrate pentahydrate serves as a versatile starting material for creating complexes with a variety of organic ligands.
Carboxylate-based Ligands: The Dy³⁺ ion has a high affinity for oxygen-donor ligands, making carboxylates excellent partners for complex formation. nih.gov this compound reacts with carboxylates like n-butyric acid or m-methylbenzoic acid to form polynuclear complexes. cymitquimica.comfishersci.comajol.info For instance, an uncommon reaction involving a Schiff base in the presence of Dy(III) led to imine hydrolysis and the subsequent formation of a carboxylate group, which then coordinated to the metal center. mdpi.com This highlights the role the metal ion can play in mediating ligand transformations.
Hydrazones: Hydrazone-based ligands, which contain both oxygen and nitrogen donor atoms, form stable complexes with dysprosium(III). A dinuclear dysprosium complex, [{Dy(L)(H₂O)₂}₂]·4CH₃OH·3H₂O, was synthesized using a multidentate bis-hydrazone Schiff base ligand. bohrium.comresearchgate.net In another example, a complex was synthesized using 2-oxo-propionic acid salicyloyl hydrazone, where the dysprosium atom is nine-coordinated by atoms from the hydrazone ligand, a phenanthroline molecule, a nitrate ion, and water molecules. researchgate.net
Phenanthroline: Nitrogen-containing heterocyclic ligands such as 1,10-phenanthroline (B135089) and its derivatives are frequently used to enhance the stability and modify the properties of lanthanide complexes. ajol.info They often act as ancillary ligands in mixed-ligand systems. For example, a dysprosium(III) complex was synthesized incorporating both 2-oxo-propionic acid salicyloyl hydrazone and 1,10-phenanthroline. researchgate.net Another study reported a dinuclear complex containing m-methylbenzoate and 1,10-phenanthroline ligands. ajol.info The inclusion of phenanthroline can strengthen the conjugate function and stability of the resulting complex. ajol.info A complex with 2,9-dimethyl 1,10-phenanthroline, [Dy(dmp)₂Cl₃(OH₂)], has also been synthesized and characterized. nih.gov
The reaction of this compound with appropriate multitopic or bridging ligands frequently leads to the formation of dinuclear or multinuclear complexes. These structures are of significant interest, particularly in the field of molecular magnetism.
Dinuclear Complexes: Carboxylate ligands are well-known for their ability to bridge metal centers, facilitating the formation of dinuclear species. cymitquimica.comfishersci.com Schiff base ligands are also highly effective in this regard. For example, reacting Dy(NO₃)₃·5H₂O with Schiff bases derived from 3-Hydroxy-2-naphthohydrazide resulted in the formation of dinuclear Dy(III) helicates. bohrium.com Similarly, a multidentate bis-hydrazone Schiff base ligand was used to synthesize a dinuclear dysprosium complex. bohrium.comresearchgate.net Pyrazolate-based macrocyclic ligands have also been employed to create dinuclear dysprosium single-molecule magnets (SMMs). rsc.org
Multinuclear Complexes: By carefully selecting the ligand, even larger assemblies can be constructed. A reaction between a multidentate ligand derived from 4‐tert‐butyl‐2,6‐diformylphenol and hydrated lanthanide nitrate yielded isostructural trinuclear coordination clusters, where three lanthanide ions are arranged in a nearly linear fashion. researchgate.net
Structural Diversity of Dysprosium Coordination Compounds
The coordination compounds derived from this compound exhibit remarkable structural diversity. The final geometry around the Dy³⁺ ion is a delicate balance of several factors, including the properties of the ligands and the reaction conditions.
The steric bulk and electronic characteristics of the coordinating ligands play a crucial role in determining the coordination number and geometry of the resulting dysprosium complex. mdpi.comresearchgate.net
Steric Effects: The size and shape of a ligand can dictate how it and other ligands arrange themselves around the metal center. For instance, in a series of dysprosium metallocenes, the use of more sterically-encumbering cyclopentadienyl (B1206354) ligands resulted in longer dysprosium-carbon bond distances and larger angles between the cyclopentadienyl rings. researchgate.net The flexibility of a ligand is also a key factor; a flexible hexaaza macrocycle was observed to fold differently depending on the size of the lanthanide ion and the nature of the co-ligands (auxiliary ligands), leading to distinct coordination geometries. mdpi.com
Electronic Effects: The electron-donating ability of a ligand influences the strength of the metal-ligand bond and can subtly alter the coordination environment. researchgate.net In one study, introducing an electron-donating methyl group onto a phenolic ring of a ligand led to a shortening of the apical dysprosium-oxygen bonds and a lengthening of the equatorial dysprosium-nitrogen bonds. researchgate.net In another case, replacing weak axial chloride donors with stronger thiocyanate (B1210189) donors in a dinuclear complex significantly impacted the magnetic properties, even though it also led to a more distorted coordination geometry. rsc.org The coordination geometry can range from distorted square-antiprismatic (D₄d) to pentagonal bipyramidal (D₅h), triangular dodecahedron, and biaugmented trigonal prism, depending on the ligand field. mdpi.comrsc.orgresearchgate.netmdpi.com
The principles of supramolecular chemistry, where molecules self-assemble into larger, well-defined structures through non-covalent interactions, are central to the construction of advanced materials from dysprosium coordination compounds. nih.govrsc.org This hierarchical self-assembly relies on interactions such as hydrogen bonding, π–π stacking, and electrostatic forces to organize pre-formed coordination complexes into more complex architectures. nih.gov
These interactions can guide the formation of structures like molecular capsules, helical nanoribbons, and extended coordination polymers. nih.govrsc.org For example, a two-dimensional dysprosium coordination polymer was shown to extend into a three-dimensional structure through extensive hydrogen bonding involving coordinated and lattice water molecules. nih.gov The intrinsic positive charge of many coordination complexes makes them suitable for hierarchical assembly driven by electrostatic interactions with negatively charged species. nih.gov The choice of solvent is also a critical factor, as it can mediate these non-covalent interactions and influence the final assembled structure. nih.gov
Solvation Effects in Dysprosium(III) Nitrate Chemistry
The solvent in which coordination reactions are performed is not merely an inert medium but can actively participate in the reaction and influence the final product. Dysprosium(III) nitrate itself is hygroscopic and highly soluble in polar solvents like water and ethanol.
The role of the solvent, or solvation effects, manifests in several ways:
Direct Coordination: Solvent molecules, particularly water, can directly coordinate to the Dy³⁺ ion. Many dysprosium complexes are isolated as hydrates, with water molecules occupying sites in the primary coordination sphere, as seen in [Dy(dmp)₂Cl₃(OH₂)] and [Dy(Hm-dobdc)(H₂O)₂]·H₂O. nih.govnih.gov These coordinated solvent molecules can be crucial for satisfying the coordination number of the metal ion.
Reaction Pathway: The choice of solvent can influence the reaction pathway and the nature of the isolated product. For example, the synthesis of a dinuclear dysprosium compound was achieved using methanol as a solvent, while other preparations have utilized mixtures of acetonitrile (B52724) and methanol. mdpi.comfishersci.com The solubility of ligands and the stability of intermediates can vary significantly with the solvent system, thereby affecting the outcome of the self-assembly process. nih.gov
Role of Water Molecules in Coordination Sphere and Lattice
The five water molecules in the formula Dy(NO₃)₃·5H₂O are integral to the compound's structure and reactivity. In lanthanide complexes, water molecules can play two primary roles: they can be directly bonded to the metal ion, occupying positions in the inner coordination sphere, or they can reside within the crystal lattice as solvent of crystallization, often referred to as lattice water.
In the case of hydrated lanthanide nitrates, it is common for a subset of the water molecules to be directly coordinated to the metal center. The Dy³⁺ ion typically exhibits high coordination numbers, commonly 8 or 9, and the oxygen atoms of water molecules are excellent donors. These coordinated water molecules are tightly bound and form part of the primary coordination environment of the dysprosium ion. The remaining water molecules are then incorporated into the crystal lattice.
The thermal behavior of Dy(NO₃)₃·5H₂O further illustrates the role of these water molecules. The compound melts in its own water of crystallization at a relatively low temperature (88.6 °C), indicating that the thermal energy supplied is sufficient to break the crystal lattice, liberating the water molecules to act as a solvent for the dysprosium nitrate salt. wikipedia.org
Table 1: Postulated Roles of Water in this compound
| Water Molecule Type | Location | Bonding | Primary Function | Evidence/Analogy |
|---|---|---|---|---|
| Coordinated Water | Inner coordination sphere, directly bonded to Dy³⁺ | Ion-dipole bond (Dy-O) | Satisfies the high coordination number of the Dy³⁺ ion; acts as a primary ligand. | Common in lanthanide chemistry; observed in various structurally characterized Dy-complexes. nih.govfrontiersin.org |
| Lattice Water | Interstitial spaces within the crystal lattice | Hydrogen bonding | Stabilizes the crystal structure through an extensive hydrogen-bonding network with nitrate ions and coordinated water. | Observed in numerous hydrated metal salts and coordination polymers. nih.govfrontiersin.org |
Impact of Solvents on Complex Stability and Reactivity
The choice of solvent is a critical parameter in the synthesis of coordination complexes from this compound. The solvent can influence the reaction outcome by affecting the solubility of reactants, the stability of the resulting complexes, and by directly participating in the coordination sphere of the final product.
The high solubility of Dy(NO₃)₃·5H₂O in polar solvents like water, methanol, and ethanol makes them common media for synthesis. In these reactions, the solvent molecules can compete with the nitrate ions and other added ligands for coordination sites on the Dy³⁺ ion.
Protic Solvents: Alcohols, particularly methanol, are frequently employed in the synthesis of dysprosium complexes. For instance, this compound is a precursor for preparing carboxylate-based dinuclear dysprosium compounds, where methanol is used as the solvent. In such cases, the alcohol can serve merely as a medium, but it can also coordinate to the metal ion. Research on the formation of heteroleptic dysprosium complexes has shown that methanol can act as a ligand, occupying coordination sites in the final structure.
Aprotic Solvents: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are also widely used. Acetonitrile is often used to synthesize complexes where the primary ligand is a nitrogen-donor, such as in the formation of complexes with anil-type Schiff bases from Ln(NO₃)₃·xH₂O precursors. researchgate.net In some instances, the solvent from the reaction medium is incorporated into the crystal lattice, as seen in the formation of [Ln(NO₃)₃(5BrsalanH)₂(H₂O)]·MeCN. researchgate.net This demonstrates that the solvent can play a structural role without necessarily displacing inner-sphere ligands like water. The stability of a complex can also be solvent-dependent; a complex that is stable and can be isolated from acetonitrile may decompose when dissolved in a more strongly coordinating solvent like DMSO. researchgate.net
Solvent Mixtures: Mixed solvent systems, such as acetonitrile/methanol or water/ethanol, are often utilized to fine-tune solubility and control crystal growth. sciforum.net For example, a mixture of acetonitrile and dry methanol has been used in the synthesis of a dysprosium(III) complex with a hexadentate amine ligand. sciforum.net
The impact of the solvent can extend beyond the reaction itself. Studies on single-molecule magnets (SMMs) have revealed that even lattice solvent molecules, which are not directly coordinated to the metal ion, can have a profound effect on the magnetic properties of the complex. In one study, two dinuclear dysprosium SMMs with nearly identical coordination cores but different lattice solvents (chloroform vs. 1,2-dichloroethane) exhibited a near doubling of the effective energy barrier for magnetization reversal, a key metric for SMM performance. researchgate.net This highlights the crucial role of the entire supramolecular structure, including solvent molecules, in determining the physicochemical properties of the final compound.
Table 2: Influence of Solvent on the Synthesis of Dysprosium Complexes from Dy(NO₃)₃·xH₂O
| Solvent(s) | Reactant/Ligand Type | Observed Role/Impact of Solvent | Example Product Type | Reference |
|---|---|---|---|---|
| Methanol | Carboxylic acids (e.g., n-butyric acid) | Reaction medium for ligand substitution. | Carboxylate-based dinuclear complexes. | |
| Acetonitrile | Schiff bases (e.g., anil-type) | Reaction medium; can be incorporated as a lattice solvent. | [Dy(NO₃)₃(Ligand)₂(H₂O)]·MeCN | researchgate.net |
| Acetonitrile / Methanol | Hexadentate amine ligands | Mixed solvent system to control reaction and crystallization. | [Dy(Ligand)Cl₂]Cl·2H₂O (from chloride precursor) | sciforum.net |
| Dimethyl Sulfoxide (DMSO) | - | Can cause decomposition of complexes stable in other solvents due to its strong coordinating ability. | Decomposition of [Y(NO₃)₃(5BrsalanH)₂(H₂O)] | researchgate.net |
| Chloroform / 1,2-Dichloroethane | - | Acts as a lattice solvent; significantly alters the magnetic relaxation properties of the final complex. | Dinuclear Dysprosium Single-Molecule Magnets. | researchgate.net |
Advanced Material Applications and Research Frontiers Derived from Dysprosium Iii Nitrate Pentahydrate
Luminescent Materials and Phosphor Development
The distinct luminescent properties of the dysprosium ion, characterized by sharp emission bands in the visible spectrum, make it a valuable dopant for phosphor materials. elsevier.es Dysprosium(III) nitrate (B79036) pentahydrate is frequently used as the source of dysprosium for incorporating it into various host lattices to produce phosphors for lighting and displays. chemimpex.com
Strontium aluminates doped with europium (Eu²⁺) and co-doped with dysprosium (Dy³⁺) are renowned for their intense and long-lasting phosphorescence, often referred to as "glow-in-the-dark" materials. nih.govmdpi.com In these materials, Dysprosium(III) nitrate pentahydrate can be used as the precursor for the Dy³⁺ co-dopant. The primary activator, Eu²⁺, absorbs UV radiation and enters an excited state. The crucial role of the Dy³⁺ co-dopant is to create suitable electron traps within the host material's lattice. acs.org These traps capture electrons released during the initial excitation and then slowly release them over an extended period, leading to a sustained light emission long after the excitation source is removed. acs.orgnih.gov
The specific strontium aluminate phase determines the emission color. For instance, SrAl₂O₄:Eu,Dy typically exhibits a green afterglow, while Sr₄Al₁₄O₂₅:Eu,Dy produces a blue emission. nih.gov Research has shown that these phosphors possess greater stability and higher quantum efficiency compared to older sulfide-based phosphors. nih.gov The addition of Dy³⁺ ions significantly enhances the number and depth of these electron traps, thereby prolonging the phosphorescence duration and intensity. acs.orgnih.gov
Table 1: Properties of Dysprosium-Doped Strontium Aluminate Phosphors
| Phosphor Composition | Host Material | Activator/Co-dopant | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Key Finding |
| SrAl₂O₄:Eu,Dy | Strontium Aluminate | Eu²⁺, Dy³⁺ | ~320 | ~500-520 | Green | Dy³⁺ co-doping creates deep electron traps, enhancing long phosphorescence. nih.govmdpi.comnih.gov |
| Sr₄Al₁₄O₂₅:Eu,Dy | Strontium Aluminate | Eu²⁺, Dy³⁺ | ~320 | ~490-495 | Blue | The crystalline phase of the host material dictates the specific wavelength of the emitted light. nih.govmdpi.com |
The quest for displays with higher brightness, wider color gamuts, and greater energy efficiency has driven innovation in materials science. azoquantum.com Dysprosium-based phosphors contribute significantly to this field. discoveryalert.com.au The sharp and distinct emission bands of Dy³⁺ ions, particularly in the blue (~481 nm) and yellow (~575 nm) regions, allow for the creation of phosphors that can produce very specific and pure colors. elsevier.esrsc.org
This high color purity is essential for improving the color accuracy of display technologies. azoquantum.com When used in backlighting units for liquid crystal displays (LCDs) or as color-converting materials, these phosphors can help displays achieve a wider color gamut, covering a larger percentage of standards like DCI-P3. azoquantum.com Furthermore, the high luminescence efficiency of some dysprosium-doped materials means that displays can achieve higher brightness levels without a proportional increase in power consumption, a critical factor for mobile devices. dolby.com The integration of advanced phosphors, including those containing dysprosium, is a key strategy in moving beyond traditional LCDs to more advanced configurations like Quantum Dot (QD) displays and dual-layer LCDs to achieve superior image quality. dolby.com
This compound is a vital precursor for fabricating phosphors used in phosphor-converted white light-emitting diodes (pc-wLEDs). chemimpex.comrsc.org The unique emission spectrum of the Dy³⁺ ion, which features prominent blue and yellow bands, allows for the generation of white light from a single dopant ion. elsevier.es By carefully controlling the composition of the host material and the concentration of the Dy³⁺ dopant, the ratio of yellow-to-blue emission intensity (Y/B ratio) can be tuned to produce various shades of white light, from cool to warm. elsevier.esrsc.org
Research has explored various host materials for Dy³⁺ doping to optimize these phosphors for w-LED applications. For example, dysprosium-doped lithium boro-phosphate and sodium barium lanthanum niobate glasses have been investigated. rsc.orgresearchgate.net Studies show that factors like Dy³⁺ concentration and the local chemical environment around the ion significantly impact the luminescent properties, including emission intensity and color coordinates (CIE). elsevier.esrsc.org The goal is to develop materials with high quantum yield and excellent color rendering, making them suitable for solid-state lighting applications. rsc.org
Table 2: Research Findings on Dy³⁺-Doped Materials for w-LEDs
| Host Material System | Dy³⁺ Concentration | Key Luminescence Peaks (nm) | CIE Chromaticity (x, y) | Key Finding |
| Lithium Borosilicate Glass | 0.5 mol% | ~484 (Blue), ~574 (Yellow) | (0.32, 0.33) | The sample with 0.5 mol% Dy₂O₃ showed the highest emission intensity, suitable for white light generation. elsevier.es |
| Na₃Ba₂LaNb₁₀O₃₀ | 7.0 mol% | 481 (Blue), 575 (Yellow), 666 (Red) | Not Specified | This concentration was found to be optimal before concentration quenching began, producing a warm white light with a high internal quantum yield of 45.35%. rsc.org |
Catalytic Applications in Organic Transformations
The Lewis acidic nature of the Dy(III) ion makes it a candidate for catalysis in various organic reactions. nanochemres.orgnanochemres.org Dysprosium(III) nitrate is used as a starting material to synthesize more complex catalytic structures, such as metal-organic frameworks (MOFs). wikipedia.orgfrontiersin.org
Researchers have successfully synthesized dysprosium-based metal-organic frameworks (Dy-MOFs) that function as effective heterogeneous Lewis acid catalysts. nanochemres.orgnanochemres.org These frameworks are prepared using dysprosium precursors, such as Dy(NO₃)₃·6H₂O, in a hydrothermal reaction. frontiersin.org In one study, a Dy-MOF was used to catalyze the oxidation of sulfides to sulfoxides. nanochemres.orgnanochemres.org
The catalytic activity stems from the accessible Dy(III) centers within the MOF structure, which act as Lewis acid sites. nanochemres.org These sites activate the sulfide (B99878) substrate, facilitating the oxidation reaction, which can proceed almost quantitatively. nanochemres.orgnanochemres.org A significant advantage of this system is its heterogeneous nature; the Dy-MOF catalyst can be recovered after the reaction, and analysis shows that the framework remains intact, allowing for potential reuse. nanochemres.org This demonstrates a pathway for creating stable, recyclable catalysts derived from dysprosium compounds.
Dysprosium compounds, primarily as oxides (Dy₂O₃) derived from the thermal decomposition of precursors like this compound, are explored for their role in high-temperature catalytic processes such as methane (B114726) reforming and oxidation. wikipedia.org While noble metals like palladium and platinum or transition metals like nickel are often the primary active sites, rare-earth oxides are used as supports or promoters to enhance catalyst performance and stability. nih.govmdpi.com
In the context of methane dry reforming (DRM) or partial oxidation (POX), catalyst deactivation due to carbon deposition (coking) and sintering at high temperatures are major challenges. nih.govresearchgate.net The addition of rare-earth promoters like yttrium has been shown to suppress carbon formation, improve the dispersion of the active metal particles, and enhance the interaction between the metal and the support. mdpi.com Pd-based catalysts prepared with ceria (another rare-earth oxide) from nitrate precursors have shown enhanced reactivity in methane oxidation due to unique metal-support interactions. nih.gov By analogy, dysprosium oxide can be investigated for similar promoting effects, contributing to the development of more robust and efficient catalysts for converting methane into valuable syngas or other chemicals. mdpi.comrsc.org
Photocatalytic Degradation of Organic Pollutants
This compound serves as a critical precursor in the synthesis of advanced photocatalytic materials. Doping semiconductor materials with dysprosium ions (Dy³⁺) has been shown to significantly enhance their efficiency in breaking down organic pollutants under light irradiation. The introduction of dysprosium, often from a nitrate source, into the crystal lattice of a photocatalyst like bismuth oxychloride (BiOCl) can create unique electronic structures.
In one study, Dy-doped BiOCl was synthesized using a one-step coprecipitation method. The research demonstrated that incorporating Dy³⁺, which replaces some of the Bi³⁺ ions in the BiOCl crystal lattice, markedly improves photocatalytic activity. researchgate.net The 4f electron shell of the dysprosium atom is believed to facilitate the transfer of electrons from the valence band to the conduction band and improve the separation of photo-induced electron-hole pairs, which are crucial steps in the photocatalytic process. researchgate.net This enhancement leads to a more efficient generation of reactive oxygen species that degrade organic pollutants. Research has shown that a 2% doping of Dy in BiOCl can achieve a 97.3% degradation of Rhodamine B, a common organic dye, within just 30 minutes of visible light irradiation. researchgate.net This performance highlights the potential of using dysprosium compounds derived from this compound to address environmental contamination.
Table 1: Photocatalytic Performance of Dy-Doped BiOCl
| Catalyst | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Source |
|---|
High-Performance Magnetic Materials
This compound is an important chemical precursor for introducing dysprosium into high-performance neodymium-iron-boron (NdFeB) permanent magnets. chemimpex.com These magnets are vital for technologies such as electric vehicles and wind turbines, which often operate at elevated temperatures. tymagnets.commagnetapplications.com The addition of heavy rare earth elements like dysprosium is crucial for enhancing the coercivity (resistance to demagnetization) and thermal stability of NdFeB magnets. tymagnets.comjdamagnet.com
A key technology that utilizes dysprosium precursors is Grain Boundary Diffusion (GBD). tymagnets.comidealmagnetsolutions.com In the GBD process, a dysprosium-containing compound, which can be derived from the nitrate, is applied to the surface of a sintered NdFeB magnet. tymagnets.commagnetapplications.comidealmagnetsolutions.com The magnet is then subjected to a high-temperature treatment, causing dysprosium atoms to diffuse into the magnet's microstructure, primarily along the grain boundaries. jdamagnet.comidealmagnetsolutions.com This creates a dysprosium-rich shell around the Nd₂Fe₁₄B grains. tymagnets.com The Dy₂Fe₁₄B phase formed at the grain boundaries has a much higher magnetocrystalline anisotropy field than the Nd₂Fe₁₄B phase, significantly boosting the magnet's coercivity and performance at high temperatures with minimal impact on its remanence (magnetic strength). magnetapplications.comstanfordmagnets.com The GBD technique allows for a more efficient use of dysprosium, reducing the total amount needed compared to traditional alloying methods and thereby lowering costs. jdamagnet.comstanfordmagnets.com
Table 2: Benefits of Grain Boundary Diffusion (GBD) with Dysprosium
| Feature | Improvement with GBD | Rationale | Source(s) |
|---|---|---|---|
| Coercivity | Significantly enhanced | Formation of high-anisotropy Dy₂Fe₁₄B shells at grain boundaries. | tymagnets.comjdamagnet.comstanfordmagnets.com |
| Thermal Stability | Improved performance at higher temperatures | Increased resistance to thermal demagnetization. | tymagnets.commagnetapplications.com |
| HREE Usage | Reduced by up to 70-100% in some cases | Dy is concentrated where it is most effective (grain boundaries). | jdamagnet.com |
| Remanence (Br) | Maintained at a high level | Avoids displacing neodymium within the main magnetic phase. | jdamagnet.comidealmagnetsolutions.com |
The unique magnetic properties of dysprosium make it a valuable element in the fabrication of materials for data storage and the emerging field of spintronics. This compound can serve as a starting material for creating dysprosium-containing compounds, such as dysprosium oxide, used in these advanced applications. wikipedia.orgstanfordmaterials.com Because dysprosium and its compounds are highly susceptible to magnetization, they are employed in various data-storage applications, including hard disks. wikipedia.orgstanfordmaterials.com
Recent research has focused on single-molecule magnets (SMMs) that incorporate dysprosium, with the goal of achieving unprecedented data storage densities. newatlas.com SMMs could theoretically store a bit of data on an individual molecule. newatlas.com A significant challenge has been to create SMMs that retain their magnetic memory (a property known as hysteresis) at practical temperatures. newatlas.com Scientists have synthesized novel dysprosium-based molecules that exhibit magnetic hysteresis at temperatures up to 100 Kelvin (-173 °C), a significant step towards their use in high-density data centers. newatlas.com
In spintronics, which utilizes the spin of electrons in addition to their charge, dysprosium-doped materials are being explored. researchgate.net For instance, dysprosium-oxide-doped titanium oxide thin films have been grown via atomic layer deposition. aip.orgresearchgate.net Studies on these films revealed that a Dy/Ti atomic ratio of 0.06 resulted in materials with measurable coercivity and saturation magnetization, properties essential for spintronic devices. aip.orgresearchgate.net
Table 3: Research Findings in Dysprosium-Based Data Storage
| Application Area | Material System | Key Finding | Potential Impact | Source(s) |
|---|---|---|---|---|
| High-Density Storage | Dysprosium-based Single-Molecule Magnet (1-Dy) | Maintains magnetic memory up to 100 K (-173 °C). | Could enable storage of ~3 terabytes per square centimeter. | newatlas.com |
| Spintronics | Dy₂O₃-doped TiO₂ thin films | Films with a Dy/Ti ratio of 0.06 exhibit coercivity of 11 kA/m at room temperature. | Development of new materials for spin-based information processing. | aip.orgresearchgate.net |
Nuclear and Radiation Research
Dysprosium is of significant interest in nuclear research due to its exceptionally high thermal neutron absorption cross-section. wikipedia.orgiaea.org Several of its isotopes are potent neutron absorbers. iaea.org this compound is a convenient, water-soluble compound that can be used to prepare materials for these studies. fishersci.comprochemonline.com Neutron capture studies are essential for accurately modeling the behavior of materials within a nuclear reactor. iaea.org
Dysprosium is used as a burnable poison in reactors, where it helps control reactivity. osti.gov As the reactor operates, the dysprosium isotopes capture neutrons and are transmuted, "burning up" and causing their neutron-absorbing effect to decrease over time, which helps to balance the fuel's reactivity changes. iaea.org Detailed studies have been performed to measure the neutron capture resonance parameters for various dysprosium isotopes (¹⁶¹Dy, ¹⁶²Dy, ¹⁶³Dy, and ¹⁶⁴Dy) across a range of neutron energies. tandfonline.comresearchgate.netiaea.org These experiments, often using time-of-flight methods, provide critical data for nuclear databases and reactor physics calculations, ensuring the safe and efficient operation of nuclear reactors. iaea.orgiaea.org For example, the resonance integral for natural dysprosium has been calculated to be approximately 1405 barns. researchgate.net
| ¹⁶⁴Dy | Largest absorption cross-section for thermal neutrons among stable isotopes. | Key isotope for burnable poison applications. | iaea.org |
The ability of dysprosium to readily absorb neutrons makes it a valuable component in materials designed for radiation shielding, particularly against neutron radiation. wikipedia.orgiaea.org this compound can act as a precursor for synthesizing robust, solid-state shielding materials like dysprosium titanate (Dy₂TiO₅) and dysprosium hafnate (Dy₂O₃·HfO₂). researchgate.netresearchgate.net These ceramic materials are often used in the control rods of nuclear reactors, which function as both a control mechanism and a form of shielding. wikipedia.orgresearchgate.net
Dysprosium-based ceramics offer several advantages over traditional shielding materials like boron carbide. researchgate.netiaea.org Dysprosium titanate, for example, exhibits high radiation damage resistance, a high melting point (around 1870 °C), minimal swelling under neutron irradiation, and does not produce gaseous byproducts, a common issue with boron-based absorbers. stanfordmaterials.comresearchgate.netiaea.org These properties ensure the structural integrity and longevity of the control rods and shielding components. researchgate.net Research has demonstrated the long-term, problem-free operational performance of dysprosium titanate control rods in reactors for many years. researchgate.netiaea.org Furthermore, dysprosium compounds can be mixed with polymeric materials to create composite shielding for applications such as the transportation and storage of spent nuclear fuel. iaea.org
Research into Advanced Functional Nanomaterials
The transformation of this compound into nanostructured materials opens up new avenues for scientific exploration. By dissolving the salt and inducing its decomposition or reaction under controlled conditions, researchers can produce nanoparticles with tailored sizes, shapes, and functionalities. google.comwikipedia.org These nanomaterials are at the forefront of research into enhanced electronic components and sensitive biosensing platforms.
This compound is a frequently utilized starting material for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles, which are investigated for their potential to improve the dielectric properties of insulating materials. The synthesis process often involves the thermal decomposition of the nitrate precursor. For instance, a solution of dysprosium nitrate can be impregnated into a nano-porous polymer and then heated at high temperatures, typically between 600°C and 900°C, to calcinate the polymer and form crystalline Dy₂O₃ nanoparticles. google.com This method allows for the creation of nanoparticles with uniform shape and controlled sizes, often in the range of 20 to 40 nm. google.com Another approach is the combustion method, where dysprosium nitrate is mixed with a fuel like glycine (B1666218) and heated, which can produce crystallite sizes in the range of 24–28 nm after calcination at temperatures from 450°C to 650°C. researchgate.net
The incorporation of these Dy₂O₃ nanoparticles into various matrices is a key area of research for developing advanced dielectrics. Dysprosium oxide is noted for its high thermal stability and insulating characteristics, making it a candidate for reinforcing ceramic materials and for use in future nanoscale electronic devices. stanfordmaterials.comresearchgate.net Research on thin films of dysprosium oxide has demonstrated its promising dielectric properties. Studies on vacuum-deposited dysprosium oxide films have reported a dielectric constant of approximately 6.7. researchgate.net This value can be influenced by post-deposition processing, such as annealing. For example, annealing at high temperatures can lead to the formation of a well-crystallized Dy₂O₃ structure, which affects the dielectric constant and other electrical properties like interface trap density. researchgate.net The ability to alter the electrical characteristics of materials by incorporating dysprosium oxide nanoparticles is a significant driver of this research. acs.org
Table 1: Dielectric Properties of Dysprosium Oxide Films This table summarizes reported dielectric constant values for dysprosium oxide thin films under different processing conditions.
| Material System | Deposition/Synthesis Method | Annealing Conditions | Reported Dielectric Constant (k) | Reference |
| Dy₂O₃ Film | Vacuum Deposition | Not specified | 6.7 | researchgate.net |
| Dy₂O₃ Film | Thermal Evaporation | Annealed at 1000°C in air | 5.2 | researchgate.net |
Nanoparticles derived from this compound are emerging as promising candidates for the development of highly sensitive biosensors. The unique electronic and catalytic properties of rare earth oxides make them suitable for constructing electrochemical sensing platforms. stanfordmaterials.comresearchgate.net These sensors operate on the principle that the nanoparticle-modified electrode facilitates the electrochemical oxidation of a target biomolecule. This process generates an electrical current that is proportional to the concentration of the substance being measured, allowing for precise quantification. nih.govresearchgate.net
Research has demonstrated the successful use of dysprosium-based nanomaterials in electrochemical biosensors. For example, nanostructured dysprosium molybdate (B1676688) (Dy₂MoO₆) has been synthesized and applied to the electrochemical detection of the neurotransmitter serotonin (B10506). researchgate.net A sensor using these nanosheets on a glassy carbon electrode was able to detect serotonin with high sensitivity. researchgate.net In a similar vein, a dysprosium(III)-metal-organic framework (Dy(III)-MOF) has been shown to have excellent electrocatalytic activity for detecting the antibiotic metronidazole. researchgate.net The performance of these dysprosium-based sensors often surpasses that of sensors made with other rare-earth materials, highlighting the specific advantages of dysprosium in electrocatalysis. researchgate.net These findings underscore the potential of using dysprosium-based nanoparticles, originating from precursors like this compound, to create the next generation of sensitive and selective biosensors for medical and pharmaceutical analysis. researchgate.net
Table 2: Performance of Dysprosium-Based Nanomaterials in Electrochemical Biosensors This table presents detailed findings on the application of specific dysprosium-containing nanoparticles in electrochemical biosensing.
| Nanomaterial | Target Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Dysprosium Molybdate (Dy₂MoO₆) Nanosheets | Serotonin | Electrochemical Oxidation | 10–130 nM | 4.1 nM | researchgate.net |
| Dysprosium(III)-Metal-Organic Framework (Dy(III)-MOF) | Metronidazole (METZ) | Electrochemical Oxidation | 0.01–2363 µM | Not Specified | researchgate.net |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Advancements
Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O) has been established as a pivotal compound in materials science, primarily owing to the unique magnetic and luminescent properties of the dysprosium ion. cymitquimica.com Research has solidified its role as a critical precursor in the synthesis of a wide array of advanced materials. cymitquimica.com
Key advancements centered around this compound include:
Precursor for High-Performance Materials: It is extensively used to produce dysprosium oxide (Dy₂O₃), a vital component for enhancing the thermal stability of high-strength neodymium-iron-boron (NdFeB) permanent magnets. chemimpex.com These magnets are indispensable in green energy technologies like wind turbines and electric vehicles. chemimpex.com The compound also serves as a starting material for phosphors in LED lighting and display technologies, contributing to improved brightness and efficiency. chemimpex.com
Synthesis of Single-Molecule Magnets (SMMs): Dysprosium(III) nitrate pentahydrate is a fundamental building block for creating dysprosium-based Single-Molecule Magnets. researchgate.net The large magnetic anisotropy of the Dy(III) ion is crucial for designing SMMs that exhibit slow magnetic relaxation and magnetic bistability, properties essential for potential applications in high-density data storage and quantum computing. researchgate.netresearchgate.net
Catalysis and Chemical Synthesis: The compound is utilized as a catalyst in various chemical reactions and as a versatile starting reagent for other dysprosium compounds, such as carboxylate-based dinuclear complexes. cymitquimica.comwikipedia.orgthermofisher.com Its high solubility in water facilitates its use in numerous synthetic processes, including sol-gel methods for thin films and coatings. cymitquimica.com
Interactive Table: Key Research Applications
| Research Area | Application of this compound | Key Outcome |
| Magnetic Materials | Precursor for Dy₂O₃ used in NdFeB magnets. chemimpex.com | Enhanced thermal stability and coercivity of magnets. americanelements.com |
| Single-Molecule Magnets | Synthesis of Dy(III) complexes. researchgate.net | Development of molecules with high energy barriers for magnetization reversal. researchgate.net |
| Luminescent Materials | Precursor for phosphors. chemimpex.com | Creation of materials for efficient LED lighting and displays. chemimpex.com |
| Catalysis | Used as a direct catalyst or precursor for catalytic materials. wikipedia.org | Acceleration of specific industrial chemical reactions. aemree.com |
| Advanced Ceramics | Component in specialty ceramic formulations. americanelements.com | Production of ceramics with high thermal resistance for aerospace. aemree.com |
Identification of Remaining Challenges and Knowledge Gaps
Despite significant progress, research related to this compound faces several challenges that need to be addressed.
Synthesis and Handling: The compound's hygroscopic nature, meaning it readily absorbs moisture from the air, complicates handling, storage, and precise stoichiometry in reactions. cymitquimica.comwikipedia.org Furthermore, synthesis methods for derived nanomaterials, such as the glycine-nitrate method for producing indium and dysprosium oxides, can present challenges like the formation of amorphous carbonaceous compounds that hinder the compaction of the final powder. researchgate.netsemanticscholar.org
Understanding Complex Processes: The thermal decomposition of hydrated dysprosium nitrate is a complex, multi-step process involving various intermediates, and a complete understanding of these pathways is still developing. wikipedia.org This complexity can impact the controlled synthesis of pure dysprosium oxide.
Environmental and Toxicological Data: A significant knowledge gap exists regarding the ecotoxicology of lanthanides, including dysprosium. nih.govresearchgate.net There is a scarcity of reliable data on the environmental fate, bioavailability, and long-term toxicity of dysprosium compounds in aquatic and terrestrial ecosystems. nih.govepa.govpeercommunityjournal.org Concerns over the release of rare earth elements from industrial and technological waste streams necessitate a more thorough environmental risk assessment. mdpi.com
Mechanism of Action: While the neurotoxic potential of some lanthanide salts has been explored, the specific toxicity mechanisms of many dysprosium compounds at the cellular and molecular level remain poorly understood. mdpi.comnih.gov
Emerging Research Directions and Interdisciplinary Opportunities
The unique properties of dysprosium are paving the way for new research avenues and collaborations across various scientific fields. This compound, as a key precursor, is central to these emerging trends.
Multifunctional and Switchable Materials: A highly promising research direction is the development of multifunctional materials that combine the magnetic properties of dysprosium with other functionalities. This includes the creation of photochromic single-molecule magnets, where magnetic properties can be controlled by light. rsc.org Such materials could lead to remotely controlled nanodevices and advanced sensors. rsc.orgresearchgate.netresearchgate.netacs.org
Biomedical Applications: The paramagnetic properties of dysprosium make it a candidate for biomedical applications. Research is exploring its use in enhancing MRI contrast agents for clearer diagnostic imaging and in novel drug delivery systems. chemimpex.comaemree.com This area offers significant opportunities for collaboration between chemists, materials scientists, and medical researchers.
Nanotechnology and Advanced Coatings: The use of dysprosium nitrate in synthesizing nanoparticles, nanofibers, and thin films is an expanding field. wikipedia.orgamericanelements.com These nanomaterials possess high strength and large surface areas, making them suitable for reinforcing composites, creating specialized optical coatings, and serving as novel catalysts. americanelements.comwikipedia.org
Supersolid State of Matter: In fundamental physics, dysprosium has been used to create a two-dimensional supersolid in a laboratory setting, a state of matter exhibiting unusual properties like superfluidity. wikipedia.org This opens up new avenues for exploring quantum phenomena.
Potential for Novel Dysprosium-Based Materials with Tailored Properties
The ability to manipulate the structure of dysprosium-containing compounds at the molecular level offers vast potential for creating new materials with precisely tailored properties.
High-Performance Single-Molecule Magnets: A primary goal is the chemical design of SMMs with higher energy barriers for magnetization reversal and increased blocking temperatures, bringing them closer to practical application temperatures. researchgate.netacs.orgscinapse.io Strategies include fine-tuning the crystal field environment around the Dy(III) ion and controlling intramolecular magnetic interactions to suppress quantum tunneling of magnetization. researchgate.netresearchgate.net
Advanced Optical and Laser Materials: Dysprosium(III) nitrate is a precursor for specialty glasses, ceramics, and crystals doped with dysprosium. mdpi.com These materials are used in solid-state lasers, high-intensity lighting, and optical fibers. aemree.com Future research will focus on optimizing these materials for higher efficiency and specific wavelengths, including for infrared applications. americanelements.com
Magnetostrictive and Piezomagnetic Materials: Dysprosium is a key component in materials like Terfenol-D, which change shape in response to a magnetic field. americanelements.comwikipedia.org Further research into novel dysprosium-based alloys and composites could lead to next-generation sensors, actuators, and energy-harvesting devices.
Nuclear and Aerospace Applications: The high thermal neutron absorption cross-section of dysprosium makes it valuable for control rods in nuclear reactors. aemree.com Its use in high-strength, temperature-resistant ceramics and alloys is also critical for the aerospace industry. aemree.com Continued development in these areas focuses on enhancing durability and performance in extreme environments. aemree.com
Q & A
Q. Basic
- PPE: Wear nitrile gloves, sealed goggles, and lab coats. Use respirators (NIOSH-approved) if dust is generated .
- Storage: Keep in airtight containers with desiccants, away from combustibles .
- Spill Management: Neutralize with sodium bicarbonate; collect residues for hazardous waste disposal .
How can catalytic activity of Dy(NO3)3·5H2O be optimized in organic synthesis?
Q. Advanced
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nitrate ion mobility.
- Doping: Combine with transition metals (e.g., Co, Fe) to modify Lewis acidity.
- In-situ Characterization: Monitor catalytic cycles via <sup>1</sup>H NMR or Raman spectroscopy .
How should stock solutions be prepared for reproducible experiments?
Q. Basic
- Dissolve Dy(NO3)3·5H2O in deionized water (18 MΩ·cm) under stirring (200 rpm, 25°C).
- Filter through 0.22 µm PTFE membranes to remove undissolved particulates.
- Standardize concentration via ICP-OES or gravimetric analysis .
How does hydration state affect reactivity in nanoparticle synthesis?
Q. Advanced
- Hydration Level: Anhydrous Dy(NO3)3 reacts faster in sol-gel processes due to higher nitrate availability, while hydrates improve solubility in aqueous systems .
- Thermal Decomposition: Adjust calcination temperature (e.g., 500°C for Dy2O3 nanospheres vs. 800°C for microcubes) .
How to resolve contradictions in reported solubility properties?
Advanced
Discrepancies (e.g., "insoluble" in water vs. "soluble" ) arise from hydration state and particle size. Verify via:
- Dynamic Light Scattering (DLS): Measure particle size in suspension.
- UV-Vis Spectroscopy: Quantify dissolved Dy<sup>3+</sup> at 350–400 nm .
What methods validate the absence of contaminants in high-purity samples?
Q. Advanced
-
ICP-MS: Detect trace metals (e.g., Fe, Pb) at ppb levels .
-
Ion Chromatography: Quantify anions (Cl<sup>−</sup>, SO4<sup>2−</sup>) .
-
Purity Grading:
Parameter 99.9% Grade 99.99% Grade Dy2O3/TREO ≥99.9% ≥99.99% Fe2O3 ≤50 ppm ≤10 ppm
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
